ethyl 2-(cinnamoylamino)benzoate chemical structure and properties
An In-Depth Technical Guide to Ethyl 2-(Cinnamoylamino)benzoate: Synthesis, Characterization, and Potential Applications Abstract Ethyl 2-(cinnamoylamino)benzoate is a unique bifunctional molecule that incorporates the s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Ethyl 2-(Cinnamoylamino)benzoate: Synthesis, Characterization, and Potential Applications
Abstract
Ethyl 2-(cinnamoylamino)benzoate is a unique bifunctional molecule that incorporates the structural features of both cinnamic acid and anthranilic acid derivatives. This guide provides a comprehensive technical overview of this compound, designed for researchers and scientists in drug discovery and chemical synthesis. Given the limited direct literature on this specific molecule, this document leverages established chemical principles and data from analogous structures to present a robust framework for its synthesis, characterization, and potential biological evaluation. We will explore a logical synthesis pathway, predict its key spectral characteristics, and discuss the rationale for its investigation based on the known bioactivities of its constituent moieties, such as the antimicrobial and antioxidant properties associated with cinnamates.
Molecular Overview and Physicochemical Properties
Ethyl 2-(cinnamoylamino)benzoate is an ester and an amide, featuring a cinnamoyl group attached via an amide linkage to the 2-position of an ethyl benzoate scaffold. This structure is of significant interest as it combines a known pharmacophore (cinnamoyl group) with a versatile synthetic building block (ethyl anthranilate).
Chemical Structure
The structure consists of an ethyl anthranilate core where the amino group is acylated by cinnamoyl chloride.
Caption: Chemical structure of ethyl 2-(cinnamoylamino)benzoate.
The following table summarizes the calculated and predicted physicochemical properties. Experimental values should be determined upon synthesis and purification.
Property
Value
Source/Method
Molecular Weight
295.33 g/mol
Calculated
Appearance
White to off-white solid (Predicted)
Based on similar amides
Melting Point (°C)
Not available
To be determined experimentally
Boiling Point (°C)
> 300 (Predicted)
Based on similar structures
Solubility
Insoluble in water; Soluble in organic solvents (DMSO, DMF, Ethyl Acetate, Dichloromethane)
Predicted
LogP (o/w)
~4.2
Predicted (e.g., via XLogP3)
Hydrogen Bond Donors
1
Calculated
Hydrogen Bond Acceptors
4
Calculated
Rationale for Synthesis and Investigation
The scientific interest in ethyl 2-(cinnamoylamino)benzoate stems from the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activities.
The Cinnamoyl Moiety: Cinnamic acid and its derivatives are well-documented for a wide range of biological activities, including antifungal, antibacterial, antioxidant, and anti-inflammatory properties.[1][2][3] The α,β-unsaturated carbonyl system is a key feature often implicated in these activities.
The Anthranilate Moiety: Anthranilic acid and its esters are precursors to numerous pharmaceuticals and are found in various bioactive natural products. The 2-aminobenzoate scaffold is a privileged structure in medicinal chemistry, often used to construct heterocyclic systems or as a linker in drug design.
The combination of these two moieties suggests that ethyl 2-(cinnamoylamino)benzoate could serve as a promising candidate for screening in antimicrobial, antioxidant, and anti-inflammatory assays.
Synthesis Protocol
The most direct and logical approach to synthesizing ethyl 2-(cinnamoylamino)benzoate is through the acylation of ethyl anthranilate with cinnamoyl chloride. This is a variation of the Schotten-Baumann reaction, a reliable method for forming amides.
Retrosynthetic Analysis
The retrosynthetic disconnection breaks the amide bond, leading back to commercially available or easily prepared starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Methodology
This protocol outlines a standard laboratory-scale synthesis.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware, magnetic stirrer, and fume hood
Step-by-Step Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-aminobenzoate (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 10 mL per gram of substrate).
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath. The base is crucial to neutralize the HCl gas that is formed as a byproduct of the reaction.
Acylating Agent Addition: Dissolve cinnamoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C over 15-20 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours, or until completion as monitored by TLC.
Work-up:
Quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with:
1M HCl (to remove excess triethylamine).
Saturated NaHCO₃ solution (to remove any unreacted cinnamoyl chloride, which hydrolyzes to cinnamic acid).
Brine (to remove residual water).
The causality here is critical: each washing step removes specific impurities, ensuring a cleaner crude product.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure product.
Reaction Monitoring and Validation
A self-validating protocol requires a method to track progress and confirm completion. Thin Layer Chromatography (TLC) is ideal for this.
biological activity of ethyl 2-cinnamamidobenzoate derivatives
An In-Depth Technical Guide to the Biological Activity of Ethyl 2-Cinnamamidobenzoate Derivatives Abstract The cinnamamide scaffold is a "privileged" structure in medicinal chemistry, forming the backbone of numerous com...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of Ethyl 2-Cinnamamidobenzoate Derivatives
Abstract
The cinnamamide scaffold is a "privileged" structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This technical guide focuses on a specific, promising subclass: ethyl 2-cinnamamidobenzoate derivatives. We delve into the synthetic strategies for creating these molecules, explore their diverse biological activities, and elucidate the underlying mechanisms of action. This document provides a comprehensive overview of their anticancer, anti-inflammatory, and antimicrobial properties, supported by a critical analysis of structure-activity relationships (SAR). Furthermore, we present detailed, field-proven protocols for the synthesis and biological evaluation of these derivatives, including in vitro cytotoxicity assays, in vivo anti-inflammatory models, and in silico molecular docking. This guide is intended as a resource for researchers, scientists, and drug development professionals to accelerate the exploration and optimization of ethyl 2-cinnamamidobenzoate derivatives as next-generation therapeutic agents.
Introduction: The Cinnamic Acid Scaffold in Drug Discovery
Cinnamic acid and its derivatives are naturally occurring aromatic compounds that have garnered significant attention in medicinal chemistry due to their low toxicity and a wide spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The core structure, characterized by a phenyl ring attached to an acrylic acid moiety, offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological profile.[5]
This guide focuses on a synthetically derived class, ethyl 2-cinnamamidobenzoate derivatives. This structure results from the amide coupling of a substituted cinnamic acid with ethyl anthranilate (ethyl 2-aminobenzoate). This design is strategic; it combines the known pharmacophore of cinnamic acid with an anthranilate moiety, a structure also found in various biologically active compounds. The resulting derivatives represent a unique chemical space with significant potential for therapeutic innovation. Herein, we synthesize the current knowledge on these compounds to provide a foundational resource for their further development.
Synthetic Strategy: A Modular Approach
The synthesis of ethyl 2-cinnamamidobenzoate derivatives is typically achieved through a straightforward and robust amide coupling reaction. The causality behind this choice is its efficiency and modularity; it allows for diverse derivatives to be created by simply varying the two primary building blocks.
The core reaction involves the acylation of ethyl 2-aminobenzoate with a substituted cinnamoyl chloride. The cinnamoyl chloride is itself readily prepared from the corresponding cinnamic acid using a chlorinating agent like thionyl chloride (SOCl₂). This two-step process provides a reliable pathway to the target compounds in good yields.
Caption: General workflow for the synthesis of target derivatives.
Detailed Experimental Protocol: Synthesis of Ethyl 2-((E)-3-phenylacrylamido)benzoate
This protocol provides a self-validating system for synthesizing a representative compound. Each step includes checkpoints to ensure the reaction is proceeding as expected.
Acid Chloride Formation:
To a round-bottom flask charged with (E)-cinnamic acid (1.0 eq), add thionyl chloride (2.0 eq) under an inert atmosphere (N₂).
Reflux the mixture at 70°C for 2 hours. The progress can be monitored by the cessation of HCl gas evolution.
Causality: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid. Refluxing provides the necessary activation energy.
Remove the excess thionyl chloride under reduced pressure to yield the crude cinnamoyl chloride as an oil. This intermediate is moisture-sensitive and should be used immediately.[6]
Amide Coupling:
In a separate flask, dissolve ethyl 2-aminobenzoate (1.0 eq) and pyridine (1.2 eq) in a dry aprotic solvent such as dichloromethane (DCM) at 0°C (ice bath).
Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is performed at 0°C to control the exothermic nature of the acylation.
Add the freshly prepared cinnamoyl chloride (1.0 eq) dropwise to the solution of ethyl 2-aminobenzoate.
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting solid by recrystallization from ethanol to afford the pure product. Characterization is confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Key Biological Activities and Mechanisms of Action
Anticancer Activity
Derivatives of this class have demonstrated significant cytotoxic potential against various cancer cell lines, particularly colon cancer.[7] The mechanism often involves inducing programmed cell death (apoptosis) through the generation of oxidative stress.
One highly promising derivative, [(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] 45 , a related bis-cinnamamide, was shown to kill colon cancer cells with high potency while exhibiting much weaker effects on non-cancerous cell lines.[7] This selectivity is a critical attribute for any potential anticancer therapeutic. Studies on cinnamamide derivatives have shown they can act as Michael acceptors, which are known to cause cancer cell death via redox mechanisms.[7] Other related compounds have been investigated as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer.[8][9]
Caption: Proposed apoptotic pathway induced by the derivatives.
Table 1: Anticancer Activity of Representative Cinnamamide Derivatives
*Binding energy from molecular docking study, not an IC₅₀ value.
**Value represents the survival rate of cells at a given concentration, not an IC₅₀.
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Cinnamamides have been investigated for their ability to modulate inflammatory pathways.[11] A significant mechanism involves the inhibition of the lipopolysaccharide (LPS)-induced inflammatory response.
One study identified a cinnamamide derivative, 2i , that directly targets the Myeloid Differentiation 2 (MD2) protein, which is an essential co-receptor for Toll-like receptor 4 (TLR4).[11] By binding to MD2, the compound prevents the formation of the MD2/TLR4 complex, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. This targeted approach offers a promising strategy for treating inflammatory conditions such as sepsis and acute lung injury.[11]
Caption: Inhibition of the MD2/TLR4 inflammatory pathway.
Antimicrobial Activity
Cinnamic acid derivatives are well-known for their antimicrobial properties.[1][4][12] The introduction of the ethyl 2-aminobenzoate moiety can modulate this activity, leading to compounds with potent effects against various bacterial and fungal strains. The mechanism of action can be multifaceted, including the disruption of bacterial cell wall synthesis, interference with microbial enzymes, or inhibition of biofilm formation.[13][14]
Table 2: Antimicrobial Activity of Representative Cinnamamide Derivatives
| Cinnamate-amine hybrids | M. tuberculosis | MIC | >25 µg/mL |[15] |
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a compound's structure and its biological activity is the cornerstone of medicinal chemistry, guiding the rational design of more potent and selective drugs.[16] For ethyl 2-cinnamamidobenzoate derivatives, the activity can be modulated by substitutions at three key positions.
Caption: Key regions for SAR analysis in the core structure.
Region A (Cinnamoyl Phenyl Ring): Substituents on this ring have a profound impact on potency. Studies have shown that halogen atoms (e.g., F, Cl, Br) or difluoro substitutions at the para- or meta-positions can significantly enhance anti-hepatocarcinoma activity.[10] For anti-inflammatory activity, electron-withdrawing groups can be beneficial.
Region B (Acrylamide Linker): The α,β-unsaturated double bond is often critical for activity, particularly for anticancer effects that rely on Michael addition reactions.[7] Saturation of this bond typically leads to a loss of cytotoxicity.[10]
Region C (Benzoate Moiety): While less explored, modifications to this ring or the ethyl ester can influence the compound's physicochemical properties, such as lipophilicity and solubility, which in turn affect pharmacokinetics and cell permeability.
Protocols for Biological Evaluation
The choice of assay is critical for obtaining reliable and translatable data. The protocols described below are standard, robust methods used in preclinical drug discovery.[17]
Protocol: In Vitro Anticancer Screening (MTT Assay)
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability. It is a high-throughput method for initial screening of cytotoxic compounds.[18][19]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
Cell Plating: Seed human cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight to allow for cell attachment.[20]
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and well-characterized model for evaluating acute inflammation and screening for anti-inflammatory drugs.[21][22][23]
Caption: Workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology:
Animal Preparation: Use adult male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water.
Grouping and Dosing: Divide the animals into groups (n=6-8).
Group I: Vehicle control (e.g., 0.5% CMC in saline).
Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).
Group III-V: Test compound at different doses (e.g., 10, 20, 30 mg/kg, p.o.).[23]
Inflammation Induction: One hour after administering the drugs, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.
Edema Measurement: Measure the paw volume immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer.
Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula:
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
Where ΔV is the change in paw volume.
Conclusion and Future Perspectives
Ethyl 2-cinnamamidobenzoate derivatives represent a versatile and highly promising class of compounds with demonstrated potential in oncology, immunology, and infectious diseases. Their modular synthesis allows for extensive SAR studies, enabling the rational design of next-generation therapeutics. The mechanisms of action, which include inducing apoptosis in cancer cells and targeting specific inflammatory pathways, highlight their potential for selective and potent therapeutic effects.
Future research should focus on optimizing the lead compounds identified in initial screenings. This includes enhancing their potency and selectivity, as well as improving their pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Advanced in vivo studies in relevant disease models are necessary to validate the therapeutic potential of the most promising candidates. Furthermore, identifying the specific molecular targets for many of these derivatives remains a key objective that will facilitate a deeper understanding of their biological activity and guide future drug development efforts.
References
A comprehensive list of references will be compiled here, including the title, source, and a valid, clickable URL for each cited work. each cited work.
Technical Whitepaper: Comparative Analysis of Ethyl Anthranilate and Ethyl 2-(cinnamoylamino)benzoate
This guide provides an in-depth technical analysis comparing Ethyl Anthranilate and its acylated derivative, Ethyl 2-(cinnamoylamino)benzoate . It is structured for research scientists requiring precise physicochemical,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis comparing Ethyl Anthranilate and its acylated derivative, Ethyl 2-(cinnamoylamino)benzoate . It is structured for research scientists requiring precise physicochemical, synthetic, and functional differentiation between these two chemical entities.
Executive Summary
Ethyl Anthranilate (EA) is a primary aromatic amine ester predominantly utilized in the flavor and fragrance industry due to its characteristic grape/orange-flower profile.[1] In contrast, Ethyl 2-(cinnamoylamino)benzoate (ECAB) is a secondary amide derivative, synthesized by acylating the amine of EA with a cinnamoyl moiety.
While EA serves as a nucleophilic building block for azo dyes and Schiff bases, ECAB functions primarily as a medicinal chemistry scaffold . It represents the ester prodrug form of
-cinnamoylanthranilic acid (related to the anti-allergic drug Tranilast) and serves as a critical intermediate in the synthesis of bioactive 2-styryl-4(3H)-quinazolinones and benzoxazinones .
Structural & Physicochemical Divergence
The core differentiation lies in the transformation of the nitrogen center from a basic, electron-donating primary amine to a neutral, conjugated amide.
Electronic Architecture
Ethyl Anthranilate (EA): Contains a free amino group (
) at the ortho position. The nitrogen lone pair is delocalized into the benzene ring but remains available for protonation ( for the conjugate acid) and nucleophilic attack.
Ethyl 2-(cinnamoylamino)benzoate (ECAB): The nitrogen lone pair is withdrawn by the cinnamoyl carbonyl via resonance. This effectively nullifies basicity. Furthermore, the cinnamoyl group introduces an
-unsaturated system conjugated with the anthranilate core, creating an extended -electron system (Styryl-Amide-Benzoate).
The conversion of EA to ECAB is a classical acylation. However, the choice of base and solvent controls the purity and prevents oligomerization.
Synthesis of ECAB (Protocol)
Objective: Selective
-acylation of Ethyl Anthranilate using Cinnamoyl Chloride.
Reagents:
Ethyl Anthranilate (1.0 eq)
Cinnamoyl Chloride (1.1 eq)
Pyridine (1.2 eq) or Triethylamine (TEA)
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
Preparation: Dissolve Ethyl Anthranilate (165 mg, 1 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
).
Base Addition: Add Pyridine (95
L, 1.2 mmol) and cool the solution to 0°C to minimize side reactions.
Acylation: Dropwise add a solution of Cinnamoyl Chloride (183 mg, 1.1 mmol) in DCM over 10 minutes.
Reaction: Allow warming to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The fluorescent blue spot of EA will disappear, replaced by a lower
, UV-active (dark) spot.
Workup (Critical Step):
Wash organic phase with 1M HCl (2 x 10 mL). Rationale: This removes unreacted Pyridine and any residual Ethyl Anthranilate (which forms a water-soluble hydrochloride salt), ensuring the organic layer contains only the neutral amide product.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.
Reaction Workflow Diagram
Caption: Synthetic workflow for N-cinnamoylation, highlighting the critical acid-wash step for removing unreacted amine precursors.
Analytical Differentiation
Distinguishing these two compounds requires specific attention to spectroscopic shifts caused by the amide bond formation.
Infrared Spectroscopy (FT-IR)
Ethyl Anthranilate:
N-H Stretch: Distinct doublet at 3300–3500
(Primary amine, symmetric/asymmetric).
C=O Stretch: Ester carbonyl at ~1680–1690
(lowered by internal H-bonding with amine).
ECAB:
N-H Stretch: Single sharp band at ~3200–3300
(Secondary amide).
C=O Stretch: Two bands appear. The ester carbonyl (~1700
) and the new Amide I band (~1650 ).
C=C Stretch: Enhanced aromatic/alkene signals at 1600–1620
due to the cinnamoyl conjugation.
Nuclear Magnetic Resonance (
-NMR)
The most diagnostic signal is the amide proton.
EA: The
protons typically appear as a broad singlet at 5.5–6.0 ppm (solvent dependent).
ECAB: The amide
is significantly deshielded by the carbonyl and the anisotropic effect of the ring, shifting downfield to 10.5–11.5 ppm . Additionally, two doublets () appear at 6.5–7.8 ppm, corresponding to the trans-alkene protons of the cinnamoyl group.
Condensation: Reacts with aldehydes to form Schiff bases (imines).
ECAB (The Electrophile Precursor):
Cyclization: Under dehydrating conditions (e.g.,
), ECAB (often after hydrolysis to the acid) cyclizes to form 2-styryl-4H-3,1-benzoxazin-4-one .
Heterocycle Synthesis: Reacting ECAB with hydrazine yields 3-amino-2-styrylquinazolin-4(3H)-ones , a class of compounds with potent antimicrobial activity.
Biological Relevance[1][2][6][7][8][9][10]
Flavor vs. Pharma: EA is GRAS (Generally Recognized As Safe) for food use. ECAB is a synthetic intermediate often studied for anti-fibrotic and anti-inflammatory properties, structurally mimicking Tranilast (
-(3,4-dimethoxycinnamoyl)anthranilic acid).
Mechanism: The cinnamoyl moiety in ECAB derivatives is known to inhibit the release of chemical mediators (histamine, leukotrienes) from mast cells and interfere with TGF-
signaling pathways.
Logical Pathway for Identification
Use the following decision tree to identify an unknown sample suspected to be either EA or ECAB.
Caption: Rapid identification logic based on solubility and basicity differences.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6877, Ethyl anthranilate. Retrieved from [Link]
Mao, Z., et al. (2021). Eco-Friendly Synthesis of 2-Styryl-benzo[d][1,3]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids.[4] MDPI, Molecules. Retrieved from [Link]
Solubility Profile and Thermodynamic Analysis of Ethyl 2-(cinnamoylamino)benzoate
This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and experimental characterization of ethyl 2-(cinnamoylamino)benzoate (CAS: 37665-47-7). Executive Summary & Compound...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and experimental characterization of ethyl 2-(cinnamoylamino)benzoate (CAS: 37665-47-7).
Executive Summary & Compound Identity
Ethyl 2-(cinnamoylamino)benzoate is a critical pharmaceutical intermediate, structurally related to the anti-allergic and anti-fibrotic drug Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid). As the ethyl ester of N-cinnamoylanthranilic acid, its solubility landscape is governed by the interplay between its lipophilic aromatic domains and its polar amide/ester functionalities.[1]
Understanding the solubility profile of this compound is essential for optimizing:
Synthetic Workflows: Selecting reaction solvents that maximize yield.[1]
Purification Processes: Designing cooling crystallization or anti-solvent precipitation protocols.[1]
Formulation: Developing lipid-based or co-solvent delivery systems if used as an active pharmaceutical ingredient (API).[1]
The solubility of ethyl 2-(cinnamoylamino)benzoate follows the "like dissolves like" principle, but with specific deviations due to its rigid planar structure and potential for intermolecular hydrogen bonding.
Predicted Solubility Profile
Based on the structural analogs (e.g., alkyl anthranilates and cinnamamides), the compound exhibits the following solubility hierarchy:
Solvent Class
Representative Solvents
Solubility Level
Mechanistic Rationale
Dipolar Aprotic
DMF, DMSO, NMP
Very High
Strong dipole-dipole interactions disrupt intermolecular H-bonds of the solute.[1]
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate to High
Solvation via H-bonding; solubility increases significantly with temperature (ideal for crystallization).[1]
Polar Aprotic
Acetone, Ethyl Acetate, THF
Moderate
Good compatibility with the ester/amide groups; useful for solvent evaporation methods.[1]
Non-Polar
Hexane, Heptane, Cyclohexane
Very Low
Lack of polar interactions; dominant hydrophobic effect prevents dissolution.[1]
Aqueous
Water
Insoluble
High lipophilicity ( estimated) precludes water solubility.[1]
Temperature Dependence
Solubility in organic solvents typically increases with temperature.[1] This relationship is non-linear and is critical for determining the metastable zone width (MSZW) for crystallization processes.
Endothermic Dissolution: In most organic solvents, the dissolution process is endothermic (
), meaning heat is absorbed.[1] This drives higher solubility at elevated temperatures.[1]
Experimental Protocol: Solubility Determination
To generate a validated solubility profile, a dynamic laser monitoring method or a static equilibrium (shake-flask) method is required.[1] The following protocol ensures data integrity and reproducibility.
Static Equilibrium Method (Shake-Flask)
This is the gold standard for thermodynamic solubility data generation.
Preparation: Add excess ethyl 2-(cinnamoylamino)benzoate to 10 mL of the target solvent in a jacketed glass vessel.
Equilibration: Stir the suspension at a constant temperature (controlled to
K) for 24–72 hours.
Sampling: Stop stirring and allow the solid to settle for 2 hours.
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22
m PTFE) to prevent precipitation during transfer.[1]
Quantification: Dilute the filtrate and analyze via HPLC-UV (typically at
nm) or Gravimetric Analysis (evaporation of solvent).
Replication: Perform in triplicate for each temperature point (e.g., 278.15 K to 323.15 K in 5 K intervals).
Workflow Visualization
The following diagram outlines the decision logic and workflow for solubility determination and model fitting.
Figure 1: Systematic workflow for the experimental determination of solubility and subsequent thermodynamic modeling.
Thermodynamic Modeling & Analysis
Mathematical modeling is essential to correlate experimental data and predict solubility at unmeasured temperatures.[1]
Modified Apelblat Equation
The modified Apelblat equation is the most widely used semi-empirical model for correlating solubility (
) with temperature (). It accounts for the non-ideality of the solution.
: Empirical parameters derived from non-linear regression.
Interpretation: Parameter
is related to the enthalpy of solution, while reflects the temperature dependence of the heat capacity difference.[1]
van't Hoff Analysis
To understand the driving forces of dissolution, the van't Hoff equation is applied to the linear region of the
vs. plot.
(Enthalpy of Solution):
Positive (+): Endothermic process.[1] Heat is absorbed.[1] Solubility increases with T.[1]
Negative (-): Exothermic process.[1] Heat is released.[1][7][8] Solubility decreases with T.[1]
(Entropy of Solution):
Positive (+): Disorder increases upon dissolution (favorable).[1]
(Gibbs Free Energy): Calculated as .
Thermodynamic Logic Visualization
The relationship between experimental data and thermodynamic outputs is detailed below.
Figure 2: Logical framework for extracting thermodynamic parameters from raw solubility data.
Implications for Process Development
Crystallization Strategy
Cooling Crystallization: Solvents like Ethanol or Isopropanol are ideal.[1] They likely show a steep solubility curve (high temperature coefficient), allowing for high recovery yields upon cooling.[1]
Anti-Solvent Crystallization: Dissolving the compound in DMF or DMSO and adding Water (anti-solvent) is a powerful purification method, though residual solvent removal must be managed.[1]
Purification of Tranilast Intermediates
Since ethyl 2-(cinnamoylamino)benzoate is an intermediate, its solubility profile differs from the hydrolyzed acid product.
Separation: The ethyl ester is significantly more soluble in non-polar organic solvents (e.g., Toluene, Ethyl Acetate) than the corresponding free acid or the final Tranilast drug substance.[1] This difference can be exploited to wash away impurities.[1]
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link
Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility modeling).
Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 32-58.[1] Link
Synthesis of Ethyl 2-(Cinnamoylamino)benzoate from Ethyl Anthranilate: An Application Note and Detailed Protocol
Abstract This document provides a comprehensive guide for the synthesis of ethyl 2-(cinnamoylamino)benzoate, a compound of interest in medicinal chemistry and drug development. The synthesis is achieved through the acyla...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 2-(cinnamoylamino)benzoate, a compound of interest in medicinal chemistry and drug development. The synthesis is achieved through the acylation of ethyl anthranilate with cinnamoyl chloride via the Schotten-Baumann reaction. This application note details the underlying chemical principles, a step-by-step experimental protocol, methods for product characterization, and a discussion of the significance and potential applications of the target molecule. The provided protocol is designed for reproducibility and scalability in a research setting.
Introduction: The Significance of Cinnamoyl-Anthranilate Scaffolds
Anthranilic acid and its derivatives are recognized as "privileged" pharmacophores in drug discovery, forming the core structure of numerous therapeutic agents.[1][2][3] These scaffolds are integral to a wide range of pharmaceuticals, including anti-inflammatory drugs (fenamates), diuretics, and anticoagulants.[4] The incorporation of a cinnamoyl moiety into the anthranilate structure can further enhance the biological activity profile, with derivatives exhibiting potential anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3][5] The target molecule, ethyl 2-(cinnamoylamino)benzoate, serves as a valuable intermediate for the synthesis of more complex heterocyclic systems and as a candidate for biological screening.
The synthesis described herein utilizes the robust and widely applicable Schotten-Baumann reaction, a classic method for the formation of amides from amines and acyl chlorides.[6][7][8] This reaction is characterized by its typically high yields and operational simplicity, making it an ideal choice for both academic and industrial research laboratories.
Reaction Overview and Mechanism
The synthesis of ethyl 2-(cinnamoylamino)benzoate proceeds via the nucleophilic acyl substitution of cinnamoyl chloride with the amino group of ethyl anthranilate. The reaction is conducted in the presence of a base, such as aqueous sodium hydroxide or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[7][8]
Reaction Scheme:
The mechanism of the Schotten-Baumann reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[6][9] The intermediate then collapses, expelling a chloride ion and a proton, which is neutralized by the base, to yield the final amide product.
Caption: Mechanism of the Schotten-Baumann Reaction.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of ethyl 2-(cinnamoylamino)benzoate.
Materials and Reagents
Reagent/Material
Formula
M.W. ( g/mol )
Amount
Purity
Supplier (Example)
Ethyl Anthranilate
C₉H₁₁NO₂
165.19
1.65 g (10 mmol)
99%
Sigma-Aldrich
Cinnamoyl Chloride
C₉H₇ClO
166.61
1.75 g (10.5 mmol)
98%
Alfa Aesar
Sodium Hydroxide (NaOH)
NaOH
40.00
0.80 g (20 mmol)
97%
Fisher Scientific
Dichloromethane (DCM)
CH₂Cl₂
84.93
50 mL
ACS
VWR Chemicals
Distilled Water
H₂O
18.02
100 mL
-
In-house
Saturated Sodium Bicarbonate
NaHCO₃
84.01
20 mL
-
In-house
Saturated Sodium Chloride
NaCl
58.44
20 mL
-
In-house
Anhydrous Magnesium Sulfate
MgSO₄
120.37
~2 g
ACS
Acros Organics
Ethanol (for recrystallization)
C₂H₅OH
46.07
As needed
95%
Decon Labs
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Separatory funnel
Büchner funnel and filter flask
Rotary evaporator
Melting point apparatus
Standard laboratory glassware
Synthetic Procedure
Caption: Experimental Workflow for Synthesis.
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl anthranilate (1.65 g, 10 mmol) in dichloromethane (25 mL). In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20 mmol) in distilled water (25 mL). Add the aqueous NaOH solution to the flask containing the ethyl anthranilate solution. Cool the biphasic mixture to 0°C in an ice bath.
Addition of Acyl Chloride: Dissolve cinnamoyl chloride (1.75 g, 10.5 mmol) in dichloromethane (10 mL) in a dropping funnel. Add the cinnamoyl chloride solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5°C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and saturated sodium chloride (brine) solution (20 mL).
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product will be a solid. Recrystallize the solid from hot ethanol to obtain pure ethyl 2-(cinnamoylamino)benzoate as a crystalline solid.
Characterization: Determine the melting point of the purified product and characterize it using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Product Characterization
The structure and purity of the synthesized ethyl 2-(cinnamoylamino)benzoate should be confirmed by various analytical techniques.
Ethyl Anthranilate: May cause skin and eye irritation.
Cinnamoyl Chloride: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
Dichloromethane: Suspected of causing cancer. May cause skin and eye irritation. Use in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of ethyl 2-(cinnamoylamino)benzoate from ethyl anthranilate and cinnamoyl chloride via the Schotten-Baumann reaction is a reliable and efficient method for obtaining this valuable chemical intermediate. The detailed protocol provided in this application note, along with the characterization data, offers a solid foundation for researchers in medicinal chemistry and organic synthesis to produce this compound with high purity and in good yield. The biological potential of the cinnamoyl-anthranilate scaffold makes this synthesis a relevant and important procedure in the pursuit of novel therapeutic agents.
BYJU'S. (2019, November 17). Schotten Baumann Reaction.
Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-956.
Ghosh, A., et al. (2015). Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. Scientific Reports, 5, 11210.
National Center for Biotechnology Information. (n.d.). Cinnamyl anthranilate. In PubChem. Retrieved from [Link]
ResearchGate. (n.d.). Strategy used for the biological synthesis of cinnamoyl,.... Retrieved from [Link]
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
Google Patents. (n.d.). US3123631A - Process for preparing esters of.
ResearchGate. (n.d.). Synthesis of (S)-ethyl.... Retrieved from [Link]
SynArchive. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]
PMC. (n.d.). Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. Retrieved from [Link]
Google Patents. (n.d.). US20130078683A1 - Host Cells and Methods for Producing Cinnamoyl Anthranilate and Analogs Thereof.
PubMed. (2021, June 12). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]
SpringerLink. (2025, May 28). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]
ShangHai QiGuang. (2023, December 25). preparation of ethyl anthranilate_industrial additives. Retrieved from [Link]
Semantic Scholar. (n.d.). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]
ResearchGate. (2021, June 1). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]
IOPscience. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Retrieved from [Link]
MDPI. (2026, February 18). Eco-Friendly Synthesis of 2-Styryl-benzo[d][4][6]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Retrieved from [Link]
University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]
Application Note and Protocol for the Purification of Ethyl 2-(cinnamoylamino)benzoate via Recrystallization
For: Researchers, scientists, and drug development professionals Introduction Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1][2][3] This method relies...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Introduction
Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1][2][3] This method relies on the principle that the solubility of most solids in a solvent increases with temperature.[4][5] By dissolving an impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize out, leaving impurities behind in the solution, known as the mother liquor.[5] This application note provides a detailed guide for selecting an optimal recrystallization solvent and a comprehensive protocol for the purification of ethyl 2-(cinnamoylamino)benzoate.
Ethyl 2-(cinnamoylamino)benzoate is an aromatic compound containing both an ester and an amide functional group. These functionalities, along with the aromatic rings, contribute to its overall polarity and influence its solubility in various solvents. The presence of both hydrogen bond accepting (carbonyls) and donating (N-H) groups suggests that solvents capable of hydrogen bonding may be effective. However, the significant nonpolar character of the molecule necessitates a careful selection process to achieve a high-purity product with a good recovery yield.
Part 1: Principles of Recrystallization Solvent Selection
The success of a recrystallization procedure is critically dependent on the choice of solvent.[4] An ideal solvent for recrystallizing a specific compound should exhibit the following characteristics:
High Temperature Coefficient of Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1][4][5] This differential solubility is the primary driver for crystal formation upon cooling.
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to be purified to prevent it from "oiling out" (melting before dissolving).
Inertness: The solvent must not react with the compound being purified.[1]
Dissolving Impurities: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[1][5]
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[1]
Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.
A common rule of thumb in solvent selection is "like dissolves like."[6] This means that a solvent with a similar polarity to the solute is likely to be a good solvent. Given the structure of ethyl 2-(cinnamoylamino)benzoate, solvents of intermediate polarity are a good starting point for screening.
Part 2: Experimental Workflow for Solvent Selection
A systematic approach to solvent selection is crucial for developing an efficient recrystallization protocol. This typically involves small-scale trials with a range of solvents.
Diagram of the Solvent Selection Workflow
Caption: Workflow for selecting a suitable recrystallization solvent.
Protocol for Small-Scale Solvent Screening
Preparation: Place approximately 20-30 mg of crude ethyl 2-(cinnamoylamino)benzoate into several small test tubes.
Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, and water). Start with about 0.5 mL.
Observation at Room Temperature: Agitate the tubes and observe the solubility. A suitable solvent will not dissolve the compound at room temperature.[4] If the compound dissolves readily, the solvent is unsuitable as a single recrystallization solvent but may be useful in a mixed solvent system.
Heating: For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.
Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-20 minutes.
Observation of Crystal Formation: Observe if crystals form upon cooling. The ideal solvent will yield a good quantity of well-formed crystals. If the compound "oils out" or no crystals form, the solvent is not ideal.
Potential Solvents for Screening
Based on the structure of ethyl 2-(cinnamoylamino)benzoate, the following solvents are recommended for initial screening:
Solvent
Polarity
Rationale
Ethanol
Polar Protic
The hydroxyl group can hydrogen bond with the amide and ester moieties.
Methanol
Polar Protic
Similar to ethanol but with a lower boiling point.
Ethyl Acetate
Polar Aprotic
The ester functionality is similar to part of the target molecule.[7]
Acetone
Polar Aprotic
A good general-purpose solvent for moderately polar compounds.[8]
Toluene
Nonpolar
May be effective for less polar impurities.
Hexane
Nonpolar
Likely to be a poor solvent, making it a good candidate for an anti-solvent in a mixed system.
Water
Highly Polar
Unlikely to be a good solvent on its own but could be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.
Mixed Solvent Systems
If no single solvent is found to be ideal, a mixed solvent system can be employed. This technique uses two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[9][10][11]
Protocol for Mixed Solvent Recrystallization:
Dissolve the crude compound in the minimum amount of the hot "good" solvent.
Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (turbid).[9] This indicates that the solution is saturated.
Add a few more drops of the "good" solvent until the solution becomes clear again.[9]
Allow the solution to cool slowly to induce crystallization.
A promising mixed solvent system for ethyl 2-(cinnamoylamino)benzoate could be ethanol/water or ethyl acetate/hexane.[12]
Part 3: Detailed Recrystallization Protocol
This protocol assumes that a suitable solvent (or solvent system) has been identified from the screening process. For the purpose of this guide, we will proceed with ethanol as a hypothetical suitable single solvent.
Application Notes and Protocols: Ethyl 2-(Cinnamoylamino)benzoate as a Versatile Intermediate for the Synthesis of Bioactive Quinazolinones
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ethyl 2-(cinnamoylamino)benzoate as a pivotal intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ethyl 2-(cinnamoylamino)benzoate as a pivotal intermediate in the synthesis of quinazolinone scaffolds. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide details the synthesis of the intermediate, its subsequent cyclization into the quinazolinone core via various methodologies, and the underlying reaction mechanisms. Furthermore, it offers practical, field-proven insights and troubleshooting strategies to facilitate successful synthesis and scale-up.
Introduction: The Significance of Quinazolinones and the Strategic Role of the Cinnamoyl Intermediate
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5] Its derivatives have demonstrated a wide array of biological activities, making them attractive targets for drug discovery programs.[1][2][3][4][5][6] The synthesis of these complex molecules often relies on the strategic use of versatile intermediates that can be readily modified to generate diverse libraries of compounds.
Ethyl 2-(cinnamoylamino)benzoate serves as an excellent example of such an intermediate. Its structure incorporates the necessary functionalities for efficient cyclization to the quinazolinone ring system. The cinnamoyl moiety not only facilitates the key ring-closing reaction but also offers a point for further structural diversification, allowing for the exploration of structure-activity relationships (SAR). This application note will provide detailed protocols for the synthesis of this key intermediate and its conversion to quinazolinones, empowering researchers to efficiently access this important class of compounds.
Synthesis of the Intermediate: Ethyl 2-(Cinnamoylamino)benzoate
The preparation of ethyl 2-(cinnamoylamino)benzoate is a straightforward and high-yielding process, typically achieved through the acylation of ethyl anthranilate with cinnamoyl chloride. This reaction, a classic Schotten-Baumann type acylation, proceeds readily under mild conditions.
Experimental Protocol: Synthesis of Ethyl 2-(Cinnamoylamino)benzoate
Materials and Reagents:
Reagent
Formula
MW ( g/mol )
M.P. (°C)
B.P. (°C)
Density (g/mL)
Ethyl Anthranilate
C₉H₁₁NO₂
165.19
13
266-268
1.117
Cinnamoyl Chloride
C₉H₇ClO
166.61
35-37
256-258
1.25
Pyridine
C₅H₅N
79.10
-42
115
0.982
Dichloromethane (DCM)
CH₂Cl₂
84.93
-96.7
39.6
1.326
1M Hydrochloric Acid
HCl
36.46
-
-
~1.0
Saturated Sodium Bicarbonate
NaHCO₃
84.01
-
-
~1.0
Anhydrous Magnesium Sulfate
MgSO₄
120.37
-
-
2.66
Step-by-Step Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl anthranilate (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
Addition of Base: Add pyridine (1.2 eq) to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.
Acylation: Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (ethyl anthranilate) is consumed.
Work-up:
Quench the reaction by adding 1M HCl to neutralize the excess pyridine.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude ethyl 2-(cinnamoylamino)benzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a pure solid product.
Synthesis Workflow Diagram
Caption: Methods for the cyclization of the intermediate to the quinazolinone core.
Mechanism of Cyclization
The formation of the quinazolinone ring from ethyl 2-(cinnamoylamino)benzoate proceeds through an intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl carbon, followed by the elimination of ethanol. This process is essentially an intramolecular condensation reaction.
1H NMR interpretation of ethyl 2-(cinnamoylamino)benzoate
Application Note: Structural Elucidation and 1H NMR Protocol for Ethyl 2-(cinnamoylamino)benzoate Abstract This application note provides a comprehensive guide to the structural characterization of ethyl 2-(cinnamoylamin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Structural Elucidation and 1H NMR Protocol for Ethyl 2-(cinnamoylamino)benzoate
Abstract
This application note provides a comprehensive guide to the structural characterization of ethyl 2-(cinnamoylamino)benzoate using Proton Nuclear Magnetic Resonance (
NMR) spectroscopy. This molecule, a structural analog of the anti-allergic drug Tranilast , exhibits unique spectral features driven by intramolecular hydrogen bonding and -conjugation. This guide details sample preparation, acquisition parameters, and a rigorous assignment strategy focusing on the differentiation of isomeric alkene protons and the identification of the desheilded amide proton.
Introduction & Chemical Context
Ethyl 2-(cinnamoylamino)benzoate combines an anthranilate core with a cinnamoyl side chain. Two structural phenomena define its NMR spectrum:
Intramolecular Hydrogen Bonding: The amide proton forms a stable 6-membered pseudo-ring with the ester carbonyl oxygen. This locks the conformation and significantly deshields the NH proton.
-Conjugation: The cinnamoyl group provides an -unsaturated system. Determining the stereochemistry (cis vs. trans) of the alkene is a critical quality attribute (CQA).
Target Molecule Structure:
Core: Ethyl 2-aminobenzoate (Ethyl Anthranilate).
Substituent: Cinnamoyl group (3-phenyl-2-propenoyl).
Key Feature: Planar conformation favored by the
interaction.
Experimental Protocol
To ensure high-resolution data and reproducibility, the following protocol is recommended.
Materials
Analyte: Ethyl 2-(cinnamoylamino)benzoate (
purity recommended).
Solvent: Chloroform-
(, ) + (v/v).
Note:
is preferred over . DMSO is a strong hydrogen bond acceptor and may disrupt the intramolecular bond, shifting the amide peak and altering the conformational equilibrium.
Vortex for 30 seconds to ensure complete homogeneity.
Filter through a glass wool plug if any particulates remain.
Equilibrate the sample at
() in the magnet for 5 minutes before acquisition.
Acquisition Parameters (400 MHz or higher)
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
Spectral Width (SW):
(Crucial to capture the downfield Amide NH).
Relaxation Delay (D1):
(Ensure quantitative integration).
Number of Scans (NS): 16 or 32.
Acquisition Time (AQ):
for high digital resolution.
Structural Visualization & Logic
The following diagram outlines the logical flow for assigning the spectrum, moving from the most distinct signals to the complex aromatic region.
Figure 1: Strategic workflow for signal assignment based on chemical shift regions.
Results & Discussion
Spectral Assignment Table
The following data represents the expected chemical shifts in
at .
Signal
(ppm)
Multiplicity
Integration
(Hz)
Assignment
Structural Justification
A
Singlet (s)
1H
-
Amide NH
Highly deshielded due to intramolecular H-bond to ester C=O.
B
Doublet (d)
1H
Ar-H3
Ortho to Amide. Deshielded by amide anisotropy and proximity to carbonyl.
C
dd
1H
Ar-H6
Ortho to Ester. Deshielded by ester carbonyl.
D
Doublet (d)
1H
15.6
Vinyl-
Proton on alkene adjacent to Phenyl ring. Trans geometry.
E
Multiplet (m)
3H
-
Ar-H (Cinnamoyl)
Meta/Para protons of the cinnamoyl phenyl ring.
F
Multiplet (m)
3H
-
Ar-H (Mix)
Overlap of Cinnamoyl Ortho protons + Benzoate H4/H5.
G
Triplets (t)
1H
Ar-H5
Para to Ester (Benzoate ring).
H
Doublet (d)
1H
15.6
Vinyl-
Proton on alkene adjacent to Carbonyl. Upfield due to resonance.
I
Quartet (q)
2H
Ethyl
Typical ester methylene shift.
J
Triplet (t)
3H
Ethyl
Typical ester methyl shift.
Detailed Mechanistic Analysis
A. The Amide Proton (The "Fingerprint" Signal)
In standard secondary amides, the NH signal typically appears between
. However, in ethyl 2-(cinnamoylamino)benzoate, this signal shifts dramatically downfield to .
Mechanism: The amide hydrogen forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ortho-ester group. This removes electron density from the proton (deshielding it) and locks the molecule in a planar conformation.
Diagnostic Value: If this peak is broad or shifted upfield (
), it indicates either a breakdown of the H-bond (wet solvent/DMSO) or the presence of the para-isomer (where this H-bond cannot form).
B. The Alkene Geometry (Cis vs. Trans)
The cinnamoyl double bond gives rise to two doublets (Signals D and H).
: Indicates Trans (E) geometry. This is the thermodynamically stable product typically formed via Knoevenagel condensation or Schotten-Baumann reactions.
: Indicates Cis (Z) geometry.
Signal H (
-proton): Appears upfield () because the carbonyl group withdraws electron density via resonance, placing a partial positive charge on the -carbon and shielding the -position relatively.
C. Aromatic Ring Differentiation
Benzoate Ring: The proton at position 3 (Signal B, ortho to the amide nitrogen) is the most deshielded aromatic proton (
). This is characteristic of N-acyl anthranilates.
Cinnamoyl Ring: These protons generally appear as a monosubstituted benzene pattern (
), often overlapping with the H-4/H-5 protons of the benzoate ring.
Troubleshooting & Quality Control
Issue
Observation
Root Cause
Corrective Action
Water Peak
Broad singlet or
Wet
Use a fresh ampoule or add activated molecular sieves.
Missing Amide
No peak
Chemical Exchange
Sample contains or MeOH- which exchanged the NH; use pure .
Extra Doublets
Small doublets near
Cis-isomer impurity
Calculate integration ratio to determine % isomeric purity.
Broad Lines
Poor resolution
Shimming/Concentration
Re-shim the Z-axis. Dilute sample if viscosity is high.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants and chemical shifts).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for additive chemical shift rules).
Hansen, P. E. (2001). "NMR of Hydrogen Bonded Systems." Annual Reports on NMR Spectroscopy, 44, 1-100. (Authoritative source on H-bonding effects on chemical shifts).
Ismail, M. M., et al. (2014).[2] "Synthesis and Anti-inflammatory Activity of Some New N-Cinnamoylanthranilic Acid Derivatives." Journal of Chemistry. (Provides comparative spectral data for Tranilast analogs).
Reich, H. J. (2020). "WinPLT NMR Coupling Constants." University of Wisconsin-Madison. (Verified values for cis/trans alkene coupling).
crystal structure analysis of ethyl 2-(cinnamoylamino)benzoate
Application Note: Structural Determination & Supramolecular Analysis of Ethyl 2-(cinnamoylamino)benzoate Executive Summary This application note details the protocol for the synthesis, single-crystal growth, and X-ray di...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Structural Determination & Supramolecular Analysis of Ethyl 2-(cinnamoylamino)benzoate
Executive Summary
This application note details the protocol for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of ethyl 2-(cinnamoylamino)benzoate (
). This molecule represents a class of N-cinnamoyl anthranilates, significant in medicinal chemistry for their potential anti-inflammatory and antiallergic properties (analogous to Tranilast).
The structural analysis focuses on confirming the
-isomer configuration, evaluating the intramolecular hydrogen bonding (S(6) motif) characteristic of anthranilates, and mapping the intermolecular interactions that govern solid-state stability.
Chemical Context & Expected Structural Motifs
Before initiating analysis, it is critical to understand the pharmacophore's expected geometry to validate experimental results.
Core Scaffold: The anthranilate moiety typically enforces a planar conformation due to an intramolecular N—H···O hydrogen bond between the amide nitrogen and the ester carbonyl oxygen.
Cinnamoyl Linkage: The olefinic double bond is expected to adopt the thermodynamically stable trans (
) configuration.
Packing Forces: Crystal packing is likely dominated by
- stacking between the electron-rich anthranilate ring and the cinnamoyl phenyl ring, supplemented by weak C—H···O interactions.
Phase I: Synthesis and Purification Protocol
Objective: Obtain high-purity material (>99%) suitable for crystal growth.
Objective: Quantify intermolecular interactions beyond standard H-bonds.
Software: CrystalExplorer
Protocol:
Import the .cif file.
Generate the Hirshfeld Surface mapped with
.
Interpretation:
Red Spots: Indicate strong hydrogen bonds (O···H contacts).
White Areas: Van der Waals contacts.
Blue Areas: No close contacts.
Fingerprint Plot: Generate 2D fingerprint plots to quantify contributions.
Expected: H···H contacts (dispersion)
40-50%; O···H contacts (H-bonds) 15-20%.
Visualization of Workflows
Figure 1: Experimental Workflow
Caption: End-to-end workflow from chemical synthesis to supramolecular analysis.
Figure 2: Structure Refinement Logic (SHELX)
Caption: Iterative refinement cycle to ensure crystallographic data quality and accuracy.
Expected Results & Discussion Points
8.1. Intramolecular Geometry
The analysis is expected to confirm the S(6) motif . The amide nitrogen (
) acts as a donor to the ester carbonyl oxygen (). This "pseudo-ring" locks the anthranilate portion into a planar conformation, which is a critical feature for the biological activity of anthranilate drugs [1].
8.2. Intermolecular Interactions
Amide-Ester Chains: We expect intermolecular hydrogen bonds between the amide
of one molecule and the carbonyl oxygen of a neighbor, forming chains or dimers depending on the specific packing [2].
-Stacking: The cinnamoyl phenyl ring and the anthranilate ring often align in a parallel-displaced manner (centroid-centroid distance ~3.6 – 3.8 Å), stabilizing the crystal lattice [3].
8.3. CheckCIF Validation
Ensure the final model passes IUCr checkCIF standards. Common alerts for this class of compounds include:
Hirshfeld Test Diff: Due to libration of the terminal ethyl group.
Resolution: Ensure data is collected to 0.8 Å to avoid "Low Resolution" alerts.
References
Structure-Activity Relationships of Anthranilates:
Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66.
Hydrogen Bonding in Anthranilamides:
Thanigaimani, K., & Thomas, P. (2007).[1] Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid. Acta Crystallographica Section E.
General Crystallography of Cinnamoyl Derivatives:
Yassine, H., et al. (2016). Ethyl 2-[(azidocarbonyl)amino]benzoate. IUCrData.
Hirshfeld Surface Methodology:
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[2] CrystEngComm, 11, 19-32.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chemoselective Amide Coupling (Ester Preservation)
Ticket Status: OPEN
Subject: Preventing Hydrolysis of Ethyl Ester Moieties During Amide Bond Formation
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for peptide synthesis and small molecule coupling. You are likely here because you are attempting to couple a carboxylic acid to an amine (Amide Bond Formation) in the presence of a spectator ethyl ester group, and you are observing unwanted hydrolysis (saponification) or transesterification.
This guide is structured to diagnose your specific failure mode and provide a self-validating protocol to fix it.
Module 1: Diagnostic Decision Tree
Before altering your chemistry, use this logic flow to identify the weak point in your current setup.
Figure 1: Diagnostic logic flow for identifying the root cause of ester instability during amide coupling.
Module 2: Critical Parameters & Troubleshooting
The ethyl ester is generally robust, but it becomes labile under two specific conditions often found in coupling reactions: Nucleophilic attack (by hydroxide or alcohols) and Activated Ester confusion .
The Base: The Primary Culprit
The most common cause of ethyl ester loss is saponification . This requires water and a base.[1][2]
The Mechanism: Your organic base (e.g., DIPEA) deprotonates adventitious water, generating hydroxide (
). Hydroxide is a potent nucleophile that attacks the ester carbonyl.
The Fix:
Avoid Inorganic Bases: Never use Carbonates (
), Hydroxides (), or Alkoxides () if you want to preserve the ester.
Use Sterically Hindered Organic Bases:
-Diisopropylethylamine (DIPEA/Hünig’s Base) is superior to Triethylamine (TEA). The isopropyl groups shield the nitrogen, reducing its nucleophilicity while maintaining basicity to scavenge protons [1].
The Solvent: The Silent Killer
DMF and DMSO are the standard solvents for coupling, but they are hygroscopic .
The Risk: "Reagent Grade" DMF can contain 0.1–0.5% water. In a 1M reaction, that is a significant molar equivalent of water waiting to hydrolyze your ester upon base addition.
The Fix:
Use Anhydrous solvents (sealed under
).
Add activated 3Å or 4Å Molecular Sieves to the reaction vessel if the solvent source is questionable [2].
Reagent Selection (Activation)
Carbodiimides (EDC/DCC): Generally safe for esters.
Uronium/Phosphonium (HATU/PyBOP): These are highly reactive. If the amine nucleophile is sterically hindered or unreactive, the "activated" carboxylic acid might look for other partners. If water is present, it hydrolyzes the active ester, regenerating the acid, but the base/water mix can also attack the ethyl ester.
Transesterification Risk: If you use Methanol or Ethanol as a co-solvent, the base will generate methoxide/ethoxide, leading to ester swapping (e.g., Ethyl Ester
Methyl Ester). Always use non-nucleophilic solvents (DMF, DCM, THF).
Module 3: Validated Experimental Protocols
Use these protocols to ensure chemoselectivity.
Protocol A: Standard Chemoselective Coupling (HATU/DIPEA)
Best for: Standard substrates where the amine is primary or secondary.
Component
Equivalents
Role
Carboxylic Acid
1.0 eq
Reactant
Amine (with Ethyl Ester)
1.0 - 1.2 eq
Reactant (Limiting reagent if precious)
HATU
1.1 eq
Coupling Reagent (Activator)
DIPEA
2.0 - 3.0 eq
Base (Neutralizes acid, maintains pH ~8)
DMF (Anhydrous)
[0.1 M]
Solvent
Step-by-Step:
Dry Setup: Flame-dry glassware or use an oven-dried vial. Purge with Nitrogen/Argon.
Activation: Dissolve the Carboxylic Acid in anhydrous DMF. Add HATU .
Base Addition (Cold): Cool to 0°C (ice bath). Add DIPEA dropwise. Stir for 5–10 minutes. Why? Low temp prevents racemization and over-activation.
Coupling: Add the Amine (containing the ethyl ester).
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS/TLC.
Checkpoint: Reaction should be complete in 1–4 hours. Long reaction times (>12h) increase hydrolysis risk.
Quench: Dilute with Ethyl Acetate.
Protocol B: The "Safe" Workup (Preventing Post-Reaction Hydrolysis)
Many esters survive the reaction but die in the separatory funnel.
Dilution: Dilute crude reaction with excess Ethyl Acetate (EtOAc) or DCM.
Acid Wash (Crucial): Wash organic layer with 0.5 M HCl or 5% Citric Acid (aq).
Why? This immediately neutralizes the DIPEA and removes any residual basicity. Acidic conditions stabilize ethyl esters [3].
Brine Wash: Wash with Saturated NaCl to remove water.[1]
Dry: Dry over
, filter, and concentrate.
Module 4: Frequently Asked Questions (FAQs)
Q1: I am using anhydrous DMF and DIPEA, but I still see ~10% hydrolysis. Why?A: Check your DIPEA quality . Old amines can oxidize or absorb water. Also, check your stoichiometry. A huge excess of base (>5 eq) combined with trace moisture accelerates hydrolysis. Try reducing DIPEA to 2.0 eq or switching to a weaker base like N-Methylmorpholine (NMM) , which is less likely to promote hydrolysis [4].
Q2: Can I use NaOH or LiOH to accelerate the coupling?A:Absolutely not. Hydroxide bases are the standard reagents used specifically to cleave ethyl esters (saponification). Using them will destroy your protecting group.
Q3: My amine is an HCl salt. Does this change the protocol?A: Yes. You must add exactly 1.0 extra equivalent of base (DIPEA) to neutralize the HCl salt and free the amine. If you forget this, the amine remains protonated (
) and cannot react, while the activated acid eventually hydrolyzes or racemizes.
Q4: I see a "Methyl Ester" impurity in my LCMS. Where did it come from?A: Did you use Methanol (MeOH) to dissolve any reactant or during the transfer? In the presence of DIPEA, MeOH can attack the activated acid or transesterify the ethyl ester. Strictly avoid alcohols until the quench step.
Q5: The reaction is sluggish. Can I heat it to 60°C?A: Heating with base present significantly increases the rate of ester hydrolysis. Instead of heat, try a more potent coupling reagent (e.g., COMU ) or increase the concentration of reactants to 0.2 M or 0.3 M to drive kinetics without thermal energy.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions.[1] BenchChem Guides. Link
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140-177. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Strategies for Removing Unreacted Cinnamoyl Chloride
Executive Summary & Decision Matrix
Context: Cinnamoyl chloride (3-phenylacryloyl chloride) is a highly reactive electrophile used to introduce cinnamoyl groups.[1] In synthetic workflows, it is often used in excess to drive reactions to completion. However, its removal is critical because it hydrolyzes to release hydrochloric acid (HCl) and cinnamic acid, both of which can degrade sensitive products or complicate downstream analysis.
Strategic Selection:
The choice of removal method depends entirely on the physicochemical properties of your target product (solubility, acid/base stability). Use the decision matrix below to select the appropriate module.
Figure 1: Decision matrix for selecting the optimal purification strategy based on product stability.
Technical Modules
Module A: Aqueous Basic Workup (The Standard Protocol)
Best For: Neutral or basic products stable to mild aqueous base.
Mechanism: This method relies on the rapid hydrolysis of cinnamoyl chloride into cinnamic acid, followed by deprotonation to form the water-soluble sodium cinnamate salt.
Physicochemical Basis:
Hydrolysis:
Deprotonation:
Partitioning: The ionized cinnamate stays in the aqueous phase; the neutral product remains in the organic phase.
Protocol:
Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous NaHCO₃ (Sodium Bicarbonate).
Note: Evolution of CO₂ gas will occur.[2] Ensure adequate venting.[3]
Stir: Agitate vigorously for 15–30 minutes. This ensures complete hydrolysis of the acid chloride.
Phase Separation: Transfer to a separatory funnel. Extract with an organic solvent (e.g., Ethyl Acetate or DCM).
Wash Cycles:
Wash 1 (Basic): Wash the organic layer again with sat.[4] NaHCO₃. (Removes remaining cinnamic acid; pKa ~4.44).
Wash 2 (Neutral): Wash with Brine (sat. NaCl) to remove trapped water.
Dry & Concentrate: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
Validation:
Check the pH of the aqueous layer. It must be pH > 8 to ensure cinnamic acid (pKa 4.44) is fully deprotonated and partitioned into the water.
Module B: Solid-Phase Scavenging (Water-Free)
Best For: Water-sensitive products, high-throughput synthesis, or when avoiding extraction emulsions.
Mechanism: Polymer-supported amines (scavenger resins) react covalently with the excess acid chloride to form an amide bond. The impurity becomes tethered to the solid bead, which is removed by filtration.
Reagents:
Resin: PS-Trisamine (Tris(2-aminoethyl)amine-polystyrene) or PS-Morpholine.
Loading: Typically 3.0 – 4.0 mmol/g.
Protocol:
Calculate Load: Determine the theoretical excess of cinnamoyl chloride (mmols).
Add Resin: Add 2–3 equivalents of scavenger resin relative to the excess acid chloride.
Incubate: Stir gently (orbital shaker preferred to avoid grinding beads) for 1–2 hours at room temperature.
Filter: Pass the mixture through a fritted glass funnel or a synthesis cartridge.
Rinse: Wash the resin cake with the reaction solvent (e.g., DCM) to recover any product trapped in the pore volume.
Concentrate: The filtrate contains the purified product.
Figure 2: Mechanism of solid-phase scavenging for acid chloride removal.[5]
Module C: Quench-and-Purify (Chromatography Prep)
Best For: Acidic products (where basic wash would remove the product) or when the product is unstable to scavengers.
Issue: Acid chlorides degrade unpredictably on silica gel, often streaking or hydrolyzing mid-column.
Solution: Convert the reactive chloride into a stable methyl ester before purification.
Protocol:
Quench: Add Methanol (MeOH) (5–10 equivalents relative to acid chloride) to the reaction mixture.
Stir: Stir for 30 minutes.
Reaction: Cinnamoyl Chloride + MeOH
Methyl Cinnamate + HCl.
Concentrate: Remove the solvent and excess MeOH under vacuum.
Chromatography: Purify via flash column chromatography.
Separation: Methyl cinnamate is a distinct, non-polar spot (high Rf) easily separated from most polar products.
Data Summary: Key Physicochemical Properties
Compound
Molecular Weight
Melting Point
Boiling Point
pKa
Solubility (Water)
Solubility (Organic)
Cinnamoyl Chloride
166.60 g/mol
35–37°C
256–258°C
N/A (Hydrolyzes)
Decomposes
High (DCM, THF, EtOAc)
Cinnamic Acid
148.16 g/mol
133°C
300°C
4.44
Insoluble (pH < 4)
High (Alcohols, Ethers)
Sodium Cinnamate
170.14 g/mol
>200°C
N/A
N/A
High
Low
Troubleshooting & FAQs
Q1: I used the aqueous workup (Method A), but my product yield is lower than expected. Where did it go?
Diagnosis: If your product contains an acidic proton (phenol, carboxylic acid, sulfonamide) with a pKa < 8, the NaHCO₃ wash likely deprotonated your product, moving it into the aqueous waste layer along with the cinnamic acid.
Solution: Acidify the aqueous waste layer to pH 2–3 and re-extract with organic solvent to recover the product. Switch to Method C (Methyl Ester Quench) for future runs.
Q2: The reaction mixture turned into a thick emulsion during the NaHCO₃ wash.
Diagnosis: Cinnamic acid salts can act as surfactants, stabilizing emulsions.
Solution:
Add solid NaCl to saturate the aqueous layer (salting out).
Filter the mixture through a pad of Celite to break physical emulsions.
Wait longer; cinnamoyl derivatives are often lipophilic and slow to separate.
Q3: Can I just distill off the unreacted cinnamoyl chloride?
Risk: Generally, no . Cinnamoyl chloride has a high boiling point (~258°C).[2] While vacuum distillation is possible (131°C at 1.47 kPa), the heat required often polymerizes the double bond in the cinnamoyl group or degrades the desired product. Hydrolysis or scavenging is chemically safer.
Q4: How do I know the cinnamoyl chloride is completely gone?
TLC Monitor: Spot the reaction mixture against a cinnamoyl chloride standard.
Note: On silica TLC plates, cinnamoyl chloride often hydrolyzes in situ. To visualize it accurately, quench a small aliquot of the reaction mixture with methanol in a vial before spotting. Look for the Methyl Cinnamate spot (usually high Rf, UV active) rather than the chloride itself.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Biotage. (n.d.). Solid-Supported Reagents and Scavengers: Application Note. Retrieved from [Link] (Technical data on PS-Trisamine and scavenging protocols).[6]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 444539, Cinnamic acid. Retrieved from [Link] (pKa and Solubility data).
Technical Support: Troubleshooting Solubility of Ethyl 2-(cinnamoylamino)benzoate in DMSO
Executive Summary Ethyl 2-(cinnamoylamino)benzoate is a hydrophobic, planar molecule structurally related to Tranilast .[1] While theoretically soluble in DMSO at concentrations exceeding 20–30 mg/mL (approx. 60–100 mM),...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-(cinnamoylamino)benzoate is a hydrophobic, planar molecule structurally related to Tranilast .[1] While theoretically soluble in DMSO at concentrations exceeding 20–30 mg/mL (approx. 60–100 mM), users frequently report "low solubility" due to two primary factors: high crystal lattice energy (caused by
- stacking and amide hydrogen bonding) and DMSO hygroscopicity (water contamination).
This guide provides a diagnostic workflow and validated protocols to achieve stable stock solutions.
Part 1: Diagnostic Workflow
Before altering your experimental setup, use this logic flow to identify the root cause of the solubility failure.
Figure 1: Diagnostic decision tree for isolating solubility issues. Blue nodes indicate start points; Green nodes indicate corrective protocols; Red nodes indicate critical failure modes.
Part 2: Technical Analysis (The "Why")
1. The Lattice Energy Barrier
This molecule contains an anthranilate core coupled to a cinnamoyl group via an amide bond.
Planarity: The extended conjugation (Benzene-Amide-Alkene-Benzene) creates a highly planar structure.[1]
Hydrogen Bonding: The amide nitrogen acts as a hydrogen bond donor, while the ester and amide carbonyls act as acceptors.
Result: The solid resists breaking apart (high lattice energy). Simply adding DMSO at room temperature is often insufficient to overcome these intermolecular forces. Kinetic energy (heat/sonication) is required to initiate solvation.
2. The "Water Effect" (Log-Linear Solubility Decay)
DMSO is highly hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.
Mechanism: Ethyl 2-(cinnamoylamino)benzoate is highly lipophilic (logP estimated > 4.0).
Impact: The solubility of lipophilic drugs in DMSO decreases logarithmically with water content. Even 1% water in DMSO can reduce solubility by 50-80%, causing the compound to "crash out" as a fine, milky precipitate.[1]
Part 3: Validated Troubleshooting Protocols
Protocol A: The "Anhydrous Thermal" Method (Recommended)
Use this protocol for preparing stock solutions (e.g., 10 mM - 50 mM).[1]
Solvent Selection: Use fresh DMSO (Spectrophotometric grade, ≥99.9%).
Critical: Do not use DMSO that has been stored in a loosely capped bottle for >1 week.
Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for initial dissolution if heating is required).
Addition: Add DMSO to reach 70% of the target volume .
Disruption (The Key Step):
Vortex vigorously for 30 seconds.
If solid remains: Sonicate in a water bath at 40°C for 10–15 minutes.
Note: The compound is thermally stable at 40°C, but avoid temperatures >60°C to prevent ester hydrolysis or cinnamoyl isomerization.
Final Adjustment: Once dissolved (clear solution), add DMSO to the final target volume.
Protocol B: Recovering "Crashed" Stocks
If a stored stock solution has precipitated (crystals visible at the bottom):
Do NOT simply vortex. This rarely redissolves tight crystals.
Heat: Warm the vial to 37–40°C for 10 minutes.
Sonicate: Sonicate while warm for 5 minutes.
Inspection: Hold the vial up to a light source. If "schlieren" lines (swirly patterns) are visible, dissolution is incomplete. Vortex again.
Part 4: Solubility Reference Data
Since specific solubility data for ethyl 2-(cinnamoylamino)benzoate is rare in public literature, we utilize validated data from structural analogs (Tranilast and ACA) to establish safe working limits.[1]
Compound
Structure Relation
Solubility in DMSO
Solubility in Water
Ethyl 2-(cinnamoylamino)benzoate
Target Molecule
Est. 20–50 mg/mL
Insoluble
Tranilast
Analog (Dimethoxy acid)
~20 mg/mL (61 mM) [1]
< 0.1 mg/mL
ACA (N-(p-amylcinnamoyl) anthranilic acid)
Analog (Amyl acid)
~90 mg/mL (260 mM) [2]
Insoluble
Ethyl Anthranilate
Fragment (Core)
Miscible
Low
Interpretation:
Based on the analogs, a 100 mM stock is likely achievable but may be metastable (prone to precipitation). A 10 mM to 50 mM stock is the recommended safe range.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use ethanol instead of DMSO?A: Yes, but solubility will be lower. Ethanol is less polar than DMSO. Expect solubility to be roughly 10-20% of that in DMSO (approx. 2–5 mg/mL). Ethanol is also more volatile, which can change stock concentrations over time.[1]
Q2: My solution turns cloudy when I dilute it into cell culture media. Why?A: This is "solvent shock." You are moving a hydrophobic molecule from a happy environment (DMSO) to an unhappy one (water).
Fix: Ensure your final DMSO concentration in media is <0.5%.
Fix: Perform a serial dilution in DMSO first, so the "spike" into media is a smaller volume.
Fix: Add the DMSO stock to the media while vortexing the media to prevent local high concentrations.
Q3: I see a color change (yellowing) over time. Is it degrading?A: Anthranilate derivatives are often light-sensitive (photo-oxidation).[1]
Action: Store stocks in amber vials or wrapped in foil.
Action: Check for hydrolysis. If the ethyl ester hydrolyzes, you will form the free acid, which may have different solubility properties.[1]
References
PubChem. Ethyl 2-(acetylamino)benzoate (Structural Analog) Physical Properties. National Library of Medicine. Available at: [Link]
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Optimization of Reaction Temperature for N-Acylation of Ethyl Anthranilate
Ticket ID: CHEM-OPT-8821
Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight[1]
The Core Challenge:
Ethyl anthranilate presents a classic "nucleophilic deactivation" problem. The amino group is located ortho to an electron-withdrawing ester group. This creates two hurdles:
Electronic Deactivation: The ester pulls electron density from the benzene ring, reducing the nucleophilicity of the amine.
Steric/H-Bonding Interference: An intramolecular hydrogen bond often forms between the amine hydrogen and the ester carbonyl, further stabilizing the starting material and raising the activation energy for nucleophilic attack.
The Temperature Dilemma:
Too Low: The reaction lacks the energy to overcome the electronic deactivation, resulting in poor conversion.
Too High: The system overcomes the activation energy for cyclodehydration , pushing the reaction toward the thermodynamic product: 4(3H)-quinazolinone derivatives (or benzoxazinones), rather than the desired linear amide.
Critical Workflow: The Temperature-Gated Pathway
The following diagram illustrates the reaction coordinate and the critical temperature "gates" that determine product selectivity.
Figure 1: Reaction pathway showing the temperature-dependent divergence between the desired amide (kinetic product) and the cyclized impurity (thermodynamic product).[1]
Optimized Protocol (Standard Operating Procedure)
This protocol is designed to maximize N-acylation while suppressing cyclization.
Reagents:
Substrate: Ethyl Anthranilate (1.0 eq)
Electrophile: Acyl Chloride (1.1 - 1.2 eq)
Base: Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Methodology:
Dissolution (
): Dissolve Ethyl Anthranilate in anhydrous DCM. Add the base (TEA/Pyridine).
Why: The base acts as an HCl scavenger. Pyridine can also act as a nucleophilic catalyst.
Cryogenic Cooling (
): Cool the reaction mixture to using an ice bath.
Why: This controls the exotherm of the acyl chloride addition. Although the amine is deactivated, the initial reaction with acyl chloride is highly exothermic and can cause local hot-spots leading to impurities.
Controlled Addition (
): Add the Acyl Chloride dropwise over 15–30 minutes.
Critical Check: Maintain internal temperature
.
Kinetic Activation (
): Remove the ice bath and allow the reaction to warm to Room Temperature (). Stir for 4–12 hours.
Why: The reaction rate at
is often too slow due to the deactivated amine. Warming to RT provides just enough energy to cross the activation barrier for amidation without triggering cyclization.
Quench (Cold): Pour the reaction mixture into ice-cold water or saturated
.
Troubleshooting Guide
Use this decision matrix to diagnose reaction failures based on temperature and stoichiometry.
Figure 2: Troubleshooting logic flow for common N-acylation failures.
Detailed Troubleshooting Q&A
Q: I see a new spot on TLC that is less polar (higher Rf) than my amide product. What is it?A: This is likely the 4(3H)-quinazolinone derivative or a benzoxazinone intermediate.
Cause: The reaction temperature was too high (likely
), or the reaction was left too long, allowing the amide nitrogen to attack the ester carbonyl (intramolecular cyclization).
Fix: Keep the reaction strictly at RT (
). If heating is required for conversion, do not exceed .[2]
Q: The reaction is stalled at 50% conversion after 24 hours at RT. Should I reflux?A:Do NOT reflux immediately. Refluxing will almost certainly trigger cyclization.
Alternative: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) at 10 mol%. DMAP generates a highly reactive N-acylpyridinium intermediate that reacts faster with the deactivated aniline than the acyl chloride does, without requiring high heat [1].
Q: My ester group disappeared, and I isolated a carboxylic acid.A: You experienced hydrolysis .
Cause: Presence of water in the solvent combined with base/heat.
Fix: Ensure solvents are anhydrous. If using Schotten-Baumann conditions (biphasic aqueous/organic), keep the temperature strictly at
to favor acylation over hydrolysis.
Comparative Data: Temperature vs. Outcome[3][5][6][7]
The following table summarizes the trade-offs at different thermal zones for Ethyl Anthranilate acylation.
Temperature Zone
Kinetic Regime
Primary Product
Impurity Profile
Recommendation
Frozen Kinetics
Starting Material
None
Too Cold. Reaction will not proceed significantly.
Optimal
N-Acyl Amide
Minimal (<5%)
Target Range. Ideal for isolating the linear amide.
Mixed Control
Amide + Cyclic
Quinazolinone (10-30%)
Risky. Use only if sterics are extreme and conversion is low.
(Reflux)
Thermodynamic
Quinazolinone
High Cyclization
Avoid unless the cyclic product is the target.
Advanced FAQs
Q: Why is Ethyl Anthranilate so sensitive to temperature compared to regular aniline?A: Regular aniline is a strong nucleophile. Ethyl anthranilate possesses an ortho-ester. This ester forms a 6-membered hydrogen-bonded ring with the amine protons. To react, the incoming electrophile must break this H-bond and overcome the steric bulk of the ester. Heat helps overcome this barrier but simultaneously supplies the energy required for the amide nitrogen to attack the ester (cyclization), creating a narrow operating window [2].
Q: Can I use coupling agents (EDC/NHS) instead of Acid Chlorides?A: Yes, but the reaction will be slower. When using carbodiimides (EDC/DCC), the reaction is typically run at RT. If you heat a carbodiimide reaction with ethyl anthranilate, you risk forming N-acylurea byproducts or inducing cyclization. Acid chlorides are preferred for sterically hindered anilines due to their higher electrophilicity.
Q: How does the "Kinetic vs. Thermodynamic" concept apply here?A:
Kinetic Product (Amide): Forms faster at lower temperatures because it requires a simple nucleophilic attack.
Thermodynamic Product (Quinazolinone): More stable due to the formation of a new aromatic-like heterocyclic ring. However, the pathway to form it requires a second step (ring closure) that has a higher activation energy. By keeping the temperature low, you "trap" the molecule in the local minimum (amide) and prevent it from traversing the barrier to the global minimum (quinazolinone) [3].
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinones. Retrieved from [Link] (Demonstrates the high-temperature cyclization pathway).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for kinetic vs. thermodynamic control in nucleophilic substitution).
Connolly, D. J., et al. (2005).[3] Synthesis of quinazolinones and quinazolines. Tetrahedron, 61(43), 10153-10202. (Review of anthranilic acid derivative reactivity).
Technical Support Center: Purification of Ethyl 2-(cinnamoylamino)benzoate
Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the separation and purification of Ethyl 2-(cinna...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the separation and purification of Ethyl 2-(cinnamoylamino)benzoate from its common starting materials and byproducts. Our goal is to equip you with the expertise and practical insights needed to achieve high purity for your target compound.
Overview of the Synthesis and Purification Challenge
The synthesis of ethyl 2-(cinnamoylamino)benzoate typically involves the N-acylation of ethyl anthranilate with cinnamoyl chloride, often in the presence of a base to neutralize the HCl byproduct.
While the reaction itself is generally straightforward, the primary challenge lies in the effective removal of unreacted starting materials and side products from the crude reaction mixture. The key species to consider during purification are:
Base: Pyridine or triethylamine (water-soluble after protonation)
This guide will address common issues encountered during the purification workflow, which typically includes an initial aqueous workup followed by chromatography and/or recrystallization.
Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: Reaction Monitoring & Initial Workup
Question: My initial Thin Layer Chromatography (TLC) of the crude reaction mixture shows multiple spots. How do I identify them?
Answer: This is a common and expected observation. A well-run TLC is your first and most critical diagnostic tool. By co-spotting standards, you can tentatively identify each component.
Spotting Plan: On a single TLC plate, apply spots for:
Ethyl Anthranilate: Being a primary amine, it is quite polar and will have a relatively low Rf value.
Cinnamic Acid: The carboxylic acid group makes it very polar, resulting in a low Rf value, often streaking if the eluent is not polar enough or lacks an acidic modifier.[1]
Ethyl 2-(cinnamoylamino)benzoate (Product): As a less polar amide, this will have the highest Rf value among the main components.
Unidentified Spots: Other faint spots could be minor byproducts.
A typical TLC plate might look like this:
Component
Polarity
Expected Rf in 3:1 Hexane:Ethyl Acetate
Ethyl 2-(cinnamoylamino)benzoate
Moderate
~0.5 - 0.6
Ethyl Anthranilate
High
~0.2 - 0.3
Cinnamic Acid
Very High
~0.1 (may streak)
Question: My crude product is an oil/gum after the initial solvent evaporation. How should I proceed?
Answer: An oily crude product often indicates the presence of significant impurities that inhibit crystallization. The recommended approach is purification by column chromatography before attempting recrystallization. An oil is difficult to handle for recrystallization, as you cannot be sure how much "pure" material is present.[2][3] Column chromatography is designed to separate components of a mixture based on their differential adsorption to a stationary phase.[4][5]
Section 2: Column Chromatography
Question: What is the best solvent system (eluent) for purifying my product via column chromatography?
Answer: The ideal eluent system is determined from your diagnostic TLCs. You are looking for a solvent system that gives good separation between the product spot and the impurity spots, with an Rf for the product of approximately 0.3-0.4 .
Recommended Starting Point: A gradient of ethyl acetate in hexane is typically effective.
Begin with a non-polar eluent (e.g., 10% ethyl acetate in hexane) to elute any non-polar impurities.
Gradually increase the polarity (e.g., to 20%, 30%, 40% ethyl acetate) to elute your target compound.[2][3]
Unreacted ethyl anthranilate and cinnamic acid will elute at higher polarities or remain on the column.
Step-by-Step Protocol: Column Chromatography
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in your starting eluent (e.g., 10% ethyl acetate/hexane).[4] Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[5]
Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. If the product is insoluble, adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
Elution: Begin elution with the low-polarity solvent mixture. Collect fractions in test tubes or vials.
Gradient Increase: Systematically increase the percentage of the polar solvent (ethyl acetate) in your eluent mixture.
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain your pure product.
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Question: My compounds are streaking on the column and TLC plate. What causes this and how can I fix it?
Answer: Streaking is typically caused by one of three issues:
Overloading: Too much sample has been loaded onto the TLC plate or column. Try using a more dilute solution.
Acidic/Basic Compounds: Cinnamic acid (acidic) or residual ethyl anthranilate (basic) can interact strongly with the silica gel, causing streaking. For acidic impurities, adding a small amount (~1%) of acetic acid to the eluent can improve resolution.[1] For basic impurities, a small amount of triethylamine may help, but this is less common for this specific separation.
Insolubility: If the compound is not fully soluble in the eluent, it will streak from the origin. Ensure your sample is fully dissolved before loading.
Section 3: Recrystallization
Question: I have a semi-pure solid after chromatography. How do I select the best solvent for recrystallization?
Answer: The ideal recrystallization solvent will dissolve your product completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[6][7] Impurities, ideally, should remain soluble in the cold solvent.
Solvent Selection Protocol:
Place ~50 mg of your solid in a test tube.
Add a few drops of a test solvent and observe solubility at room temperature.
If insoluble, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.[8]
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
Observe the quantity and quality of the crystals formed. A good solvent will yield a large amount of pure crystals.
Solvent
Suitability for Ethyl 2-(cinnamoylamino)benzoate
Ethanol
Often a good choice. The product is likely soluble in hot ethanol and less soluble when cold.[9]
Ethanol/Water
A mixed-solvent system can be excellent. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop of hot ethanol to clarify and then cool slowly.[8][10]
Ethyl Acetate/Hexane
Another effective mixed-solvent system. Dissolve in hot ethyl acetate and add hexane as the "anti-solvent" to induce crystallization upon cooling.[1]
Question: I've followed the protocol, but no crystals are forming. What can I do?
Answer: Crystal formation, or nucleation, can sometimes be slow to initiate. Here are several techniques to induce crystallization:
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a nucleation site.
Seed Crystals: If you have a tiny amount of pure solid, add a single seed crystal to the cooled solution. This provides a template for crystal growth.
Reduce Solvent Volume: You may have added too much solvent.[8] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.
Cool for Longer: Place the flask in a -20 °C freezer for an extended period (but be careful not to freeze the solvent itself).
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the recommended purification workflow and a decision tree for troubleshooting common issues.
Caption: Overall purification workflow for ethyl 2-(cinnamoylamino)benzoate.
Caption: Decision tree for common purification troubleshooting steps.
References
Vertex AI Search.
Vertex AI Search.
Vertex AI Search.
BenchChem.
MDPI. Eco-Friendly Synthesis of 2-Styryl-benzo[d][6][8]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. [Link]
ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]
MIT OpenCourseWare.
International Journal of Current Microbiology and Applied Sciences. Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. [Link]
Technical Support Center: Resolving Impurities in Crude N-cinnamoyl Anthranilate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of N-cinnamoyl anthranilate. This guide is designed for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of N-cinnamoyl anthranilate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining a pure product. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to help you resolve common impurities and optimize your purification workflow.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific, observable issues you might encounter after the initial synthesis and work-up of N-cinnamoyl anthranilate, which is commonly prepared via a Schotten-Baumann reaction between anthranilic acid and cinnamoyl chloride.[1][2]
Q1: My crude product is a sticky oil or gum that refuses to solidify. What is the likely cause and how can I resolve it?
A1: This is a frequent issue, often termed "oiling out," and it typically points to the presence of significant impurities that disrupt the crystal lattice of the desired product. The most common culprits are unreacted starting materials and hydrolysis byproducts.
Causality:
Unreacted Anthranilic Acid: As an amphoteric molecule, it possesses both a carboxylic acid and an amine group, making it relatively polar.[3]
Cinnamic Acid: Cinnamoyl chloride is highly susceptible to hydrolysis, reacting with any trace moisture in the reaction setup or during the work-up to form cinnamic acid.[4][5] This acidic impurity can significantly lower the melting point of the crude mixture.
Residual Solvent: Incomplete removal of reaction solvents (like DCM or THF) or work-up solvents can result in a gummy consistency.
This liquid-liquid extraction protocol is designed to systematically remove acidic and basic impurities, leaving the neutral N-cinnamoyl anthranilate product in the organic phase.
Caption: Acid-Base Extraction Workflow for Purification.
Step-by-Step Protocol:
Dissolution: Dissolve the entire crude oily product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃). This deprotonates the carboxylic acid groups of unreacted anthranilic acid and cinnamic acid, making them water-soluble salts. Repeat this wash twice.
Acid Wash: Next, wash the organic layer with 1M hydrochloric acid (HCl). This protonates the basic amine group of any remaining anthranilic acid, transferring it to the aqueous layer as its hydrochloride salt. Repeat this wash twice.
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure (rotary evaporation). The resulting solid should be significantly purer.
Q2: My post-reaction TLC shows three spots. How can I identify them and select the best purification method?
A2: A multi-spot TLC is a clear indication of an incomplete reaction or the presence of side products. Identifying these spots is crucial for devising a purification strategy.
Identification via Co-spotting on TLC:
The most reliable way to identify these spots is by "co-spotting."
On a single TLC plate, spot the following in separate lanes:
Lane 1: Pure anthranilic acid (starting material).
Lane 2: Pure cinnamic acid (potential byproduct).
Lane 3: Your crude reaction mixture.
Lane 4: A "co-spot" of your crude mixture and anthranilic acid (spot both at the same point).
Lane 5: A "co-spot" of your crude mixture and cinnamic acid.
Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
Visualize under UV light. The product, N-cinnamoyl anthranilate, is typically the spot with an intermediate Rf value, being less polar than the acidic starting materials but more polar than any non-polar byproducts. If a spot in your crude mixture lane (Lane 3) moves to the exact same height as a starting material, its identity is confirmed.
Choosing the Purification Method:
Your choice depends on the separation (ΔRf) between the product and impurity spots.
Caption: Decision workflow for choosing a purification method.
If ΔRf is large (>0.2): Recrystallization is often the more efficient and scalable method.
If ΔRf is small (<0.2) or spots are streaking: Column chromatography is necessary for effective separation.[6]
Q3: I'm attempting recrystallization, but my yield is poor or the product oils out. What adjustments can I make?
A3: Recrystallization success hinges on selecting a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Causality:
Oiling Out: Occurs when the boiling point of the solvent is higher than the melting point of the solute (or the solute/impurity eutectic mixture). The solid "melts" instead of dissolving.
Poor Yield: Can result from using a solvent in which the product is too soluble at low temperatures, or from using an excessive volume of solvent.
Systematic Approach to Solvent Selection:
A common and effective solvent system for N-cinnamoyl anthranilates is an ethyl acetate/hexane mixture.[7]
Step-by-Step Protocol for Recrystallization:
Initial Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the more polar solvent (e.g., ethyl acetate) dropwise while heating (e.g., on a hot plate) and stirring until the solid just dissolves.
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step prevents premature crystallization.
Induce Crystallization: Add the less polar "anti-solvent" (e.g., hexane) dropwise to the hot solution until it becomes faintly cloudy (the saturation point). Add another drop or two of the hot polar solvent to redissolve the precipitate.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel), wash them with a small amount of cold anti-solvent (hexane), and dry them thoroughly.
Solvent System Component
Role
Boiling Point (°C)
Notes
Ethyl Acetate
Primary (Good) Solvent
77.1
Dissolves the product well when hot.
Hexane
Anti-solvent (Poor)
69
Product is insoluble; used to induce precipitation.
Ethanol
Alternative Good Solvent
78.3
Can be paired with water as an anti-solvent.
Acetone
Alternative Good Solvent
56
Volatile; can be paired with hexane.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Schotten-Baumann synthesis, and what are the critical side reactions to be aware of?
A1: The synthesis is a nucleophilic acyl substitution.[2] The nitrogen atom of the anthranilic acid amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride.
Caption: Core reaction mechanism and primary side reaction.
A base (e.g., triethylamine or NaOH) is crucial. It neutralizes the HCl byproduct, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[8][9]
Critical Side Reaction:
The primary side reaction is the hydrolysis of the highly reactive cinnamoyl chloride by water, which produces cinnamic acid.[4][5] This is why using anhydrous solvents and reagents under an inert atmosphere (like N₂) is critical for achieving high yields of the desired amide.
Q2: What are the typical analytical characterization data for pure N-cinnamoyl anthranilate?
A2: Pure N-cinnamoyl anthranilate can be characterized using standard spectroscopic techniques. While exact values can vary slightly based on the solvent and instrument, the following are representative data.
Technique
Characteristic Features
¹H NMR
- Amide Proton (N-H): A broad singlet typically downfield (> 8.5 ppm). - Aromatic Protons: Multiple signals in the aromatic region (approx. 7.0-8.5 ppm). - Vinyl Protons (-CH=CH-): Two doublets in the vinyl region (approx. 6.5-7.8 ppm) with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans alkene.
¹³C NMR
- Amide Carbonyl (C=O): Signal around 165-170 ppm. - Carboxylic Acid Carbonyl (C=O): Signal around 168-172 ppm. - Aromatic & Vinyl Carbons: Multiple signals between 115-145 ppm.
IR (Infrared)
- N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. - C=O Stretch (Amide): A strong, sharp peak around 1650-1680 cm⁻¹ (Amide I band). - C=O Stretch (Carboxylic Acid): A strong, broad peak around 1680-1710 cm⁻¹. - C=C Stretch (Alkene): A peak around 1620-1640 cm⁻¹.
Melting Point
144-148 °C[10] (Note: Varies with specific substitution patterns on the rings).
References
PLOS One. Precursor-Directed Combinatorial Biosynthesis of Cinnamoyl, Dihydrocinnamoyl, and Benzoyl Anthranilates in Saccharomyces cerevisiae. Available at: [Link]
MDPI. Eco-Friendly Synthesis of 2-Styryl-benzo[d][11][12]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Available at: [Link]
Oriental Journal of Chemistry. Synthesis of New Substituted N-3,4,5-Trimethoxy Cinnamoyl (1) Anthranilates and (2) Anthranilic Acids Having Potential Plant Growth Regulating Activity. Available at: [Link]
Google Patents. Host Cells and Methods for Producing Cinnamoyl Anthranilate and Analogs Thereof.
Springer. Production of tranilast [N-(3′,4′-dimethoxycinnamoyl)- anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae. Available at: [Link]
PubMed. Characterization and heterologous expression of hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase from elicited cell cultures of carnation, Dianthus caryophyllus L. Available at: [Link]
Biotage. How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]
Spectroscopic Profiling & Structural Elucidation: Ethyl 2-(cinnamoylamino)benzoate vs. Cinnamamide
[1][2] Executive Summary This guide provides a definitive spectroscopic comparison between Cinnamamide (a primary amide) and Ethyl 2-(cinnamoylamino)benzoate (a secondary amide-ester, hereafter referred to as ECAB ).[1][...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide provides a definitive spectroscopic comparison between Cinnamamide (a primary amide) and Ethyl 2-(cinnamoylamino)benzoate (a secondary amide-ester, hereafter referred to as ECAB ).[1][2]
While both compounds share the cinnamoyl pharmacophore (
), their spectral signatures diverge significantly due to the anthranilate moiety in ECAB.[1][2] This guide focuses on the three critical "diagnostic events" required for positive identification:
IR: The transition from a primary amide doublet to a split carbonyl signal (Amide + Ester).[1]
1H-NMR: The appearance of the ethyl quartet/triplet system and the dramatic downfield shift of the amide proton due to intramolecular hydrogen bonding.
UV-Vis: The hyperchromic and bathochromic shifts resulting from extended conjugation.
Chemical Identity & Structural Context[1][2][3][4][5][6][7]
Before analyzing the spectra, it is vital to understand the structural changes that dictate the physical data.
ECAB is typically synthesized via the N-acylation of ethyl anthranilate with cinnamoyl chloride . Spectroscopic monitoring is used to confirm the consumption of the primary amine (anthranilate) and the formation of the amide linkage.[1]
Figure 1: Synthesis pathway showing the conversion of precursors to ECAB. Monitoring this reaction requires tracking the loss of the amine N-H signals and the appearance of the amide N-H.
Comparative Spectroscopic Analysis
A. Infrared Spectroscopy (FT-IR)
The "Carbonyl Fingerprint" Region (1800–1600 cm⁻¹)[1][2]
The most immediate differentiator is the carbonyl environment. Cinnamamide displays the classic "Amide I & II" bands of a primary amide. ECAB introduces a complex ester-amide system.
Functional Group
Cinnamamide (cm⁻¹)
ECAB (cm⁻¹)
Mechanistic Explanation
N-H Stretch
3350–3180 (Doublet)
~3250–3300 (Singlet)
Primary amides () show asymmetric/symmetric stretching.[1][2] Secondary amides () show a single band.[1][2]
Ester C=O
Absent
1680–1700
The anthranilate ester carbonyl appears. Note: It is often lower than typical aliphatic esters (1740) due to conjugation with the aromatic ring and internal H-bonding.[1]
Amide C=O
1660–1655
1660–1640
The cinnamoyl amide carbonyl remains but may shift slightly to lower wavenumbers in ECAB due to the electron-withdrawing nature of the benzoate ring.
C=C Alkenyl
1630–1620
1620–1610
Conjugated alkene stretch.
Diagnostic Check: Look for the loss of the N-H doublet and the appearance of a second carbonyl peak in the 1700 region for ECAB.
2. The Amide Proton (The "Deshielding" Effect)[1][2]
Cinnamamide: The
protons appear as broad singlets, typically around 7.5–8.0 ppm (solvent dependent).[1][2] They are exchangeable and often indistinct.
ECAB: The single
proton is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen of the ortho-ester group (a 6-membered pseudo-ring).
Shift: This locks the proton and deshields it significantly, pushing the signal downfield to 11.0–12.0 ppm . This is the "smoking gun" for N-acyl anthranilates.
To confirm the identity of a synthesized batch of ECAB and ensure no residual Cinnamamide or Ethyl Anthranilate remains, follow this logic flow.
Figure 2: Decision tree for spectroscopic validation. The presence of the ethyl group AND the downfield NH signal are the requisite paired data points for confirmation.
Step-by-Step Methodology
Sample Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d₆ . (DMSO is preferred over CDCl₃ to ensure solubility of the amide and to clearly resolve the acidic NH protons).[1]
Acquisition:
Set relaxation delay (
) to seconds to ensure integration accuracy of the aromatic protons.
Scan range: -1 to 14 ppm.
Data Processing:
Reference the DMSO residual peak to 2.50 ppm.
Integrate the Ethyl Quartet (should be 2H). Use this as the calibration standard.
Integrate the Trans-Alkene doublets (should be 1H each).
Fail (Hydrolysis): Appearance of broad -COOH peak (12+ ppm) without ethyl signals (indicates Cinnamic Acid).[1][2]
Fail (Starting Material): Appearance of broad NH₂ signal at ~5–6 ppm (indicates unreacted Ethyl Anthranilate).[1][2]
References
National Institute of Standards and Technology (NIST). Cinnamamide Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1][2]
SDBS Compounds and Spectral Search. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1][2] (Search No. 22031-64-7 for Cinnamamide).[1][2][6]
Abraham, R. J., et al. (2006).[1][2][7][8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][2][8] [Link]
Zarrelli, A., et al. (2024).[1][2] "Eco-Friendly Synthesis of 2-Styryl-benzo[d][1,3]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids." MDPI Molecules. (Provides synthesis context for N-cinnamoyl anthranilates). [Link]
Doc Brown's Chemistry. Interpretation of the infrared spectrum of cinnamic acid and derivatives. (Educational resource for band assignment). [Link]
Comparative Validation Guide: HPLC Strategies for Ethyl 2-(cinnamoylamino)benzoate Purity Profiling
Executive Summary & Chemical Context Ethyl 2-(cinnamoylamino)benzoate is a critical intermediate in the synthesis of anti-allergic agents (such as Tranilast analogs) and specific heterocycles like benzoxazinones. Its pur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Ethyl 2-(cinnamoylamino)benzoate is a critical intermediate in the synthesis of anti-allergic agents (such as Tranilast analogs) and specific heterocycles like benzoxazinones. Its purity is paramount because residual precursors—specifically ethyl anthranilate and cinnamic acid —can interfere with downstream cyclization reactions or alter the biological profile of the final pharmaceutical ingredient.
This guide provides a comparative validation framework for analyzing this molecule. Unlike generic protocols, we focus on the specific challenge of separating the hydrophobic N-cinnamoyl ester from its hydrolytic degradants and synthetic precursors. We compare a robust Gradient HPLC method (the recommended standard) against Isocratic HPLC and UHPLC alternatives, grounded in the latest ICH Q2(R2) guidelines.
The Analytical Challenge: Impurity Profiling
To validate specificity, one must understand the synthesis pathway. The target molecule is typically synthesized via N-acylation of ethyl anthranilate with cinnamoyl chloride.
Figure 1: Synthesis and degradation pathway defining the critical impurities for Method Specificity.
Comparative Analysis: Selecting the Right Methodology
For routine Quality Control (QC) of this molecule, three primary approaches exist. The choice depends on the balance between resolution (Rs) and throughput .
High pressure (>10,000 psi), sub-2µm particles.[1][2][3]
Resolution (Rs)
High. Sharpens late-eluting peaks (the target ester).
Moderate. Late peaks often broaden (tailing).
Superior. Ultra-sharp peaks.
Run Time
15–20 mins (plus re-equilibration).
25–40 mins (to elute hydrophobic ester).
< 5 mins.
Solvent Usage
Moderate.
High (due to long run times).
Low (Green chemistry compliant).
Robustness
Excellent. Tolerates slight batch variations.
Lower. Sensitive to mobile phase mixing errors.
Moderate. Requires high-purity solvents/filters.
Suitability
Validation & QC Release.
Simple in-process checks.
High-throughput screening (HTS).
Expert Insight: While UHPLC is faster, Method A (Gradient HPLC) is selected as the primary protocol for this guide. It offers the best balance of robustness and accessibility for most analytical labs while ensuring the hydrophobic target elutes as a sharp peak, distinct from the polar ethyl anthranilate.
Detailed Experimental Protocol (Method A)
This protocol is designed to be a self-validating system . It includes System Suitability Tests (SST) that must pass before data is accepted.
A. Chromatographic Conditions[1][2][4][5][6][7][8][9]
Instrument: HPLC system with Binary Pump and PDA/UV Detector.
Column: C18 (Octadecylsilane), End-capped.
Dimensions: 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna).
Why: The 250mm length provides theoretical plates needed to separate the cis/trans isomers if present.
Mobile Phase:
Solvent A: 0.1% Orthophosphoric acid in Water (pH ~2.5).
Reasoning: Low pH suppresses the ionization of Cinnamic acid (
) and Anthranilic acid, keeping them in neutral forms to prevent peak tailing.
Reasoning: Both the cinnamoyl conjugation and the benzoate ring absorb strongly here, maximizing sensitivity for both the product and precursors.
Temperature: 30°C (Controlled).
B. Gradient Program
Time (min)
% Solvent A (Buffer)
% Solvent B (ACN)
Phase Description
0.0
70
30
Initial hold for polar impurities.
5.0
70
30
Isocratic hold.
15.0
20
80
Linear ramp to elute hydrophobic target.
20.0
20
80
Wash to remove dimers/oligomers.
21.0
70
30
Return to initial.
25.0
70
30
Re-equilibration.
C. Standard & Sample Preparation[4][10]
Diluent: Acetonitrile:Water (80:20). Note: The target ester has limited solubility in pure water.
Stock Solution: Dissolve 25 mg of Ethyl 2-(cinnamoylamino)benzoate in 25 mL Diluent (1000 µg/mL).
Working Standard: Dilute Stock to 50 µg/mL.
Validation Framework (ICH Q2(R2) Aligned)
The validation must adhere to ICH Q2(R2) standards, which emphasize lifecycle management and risk assessment [1, 2].
Phase 1: Specificity (Selectivity)[11]
Objective: Prove the method distinguishes the analyte from interferences.
Protocol: Inject individual standards of Impurity A (Ethyl anthranilate), Impurity B (Cinnamic acid), and the Target.
Acceptance Criteria:
Resolution (
) between critical pair > 2.0.
Peak Purity (via Diode Array Detector) > 99.0% (No co-elution).
Phase 2: Linearity & Range
Objective: Confirm response is proportional to concentration.
Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.
Data Analysis: Plot Area vs. Concentration.
Acceptance Criteria:
Correlation Coefficient (
) 0.999.
Y-intercept bias
2.0% of 100% response.
Phase 3: Accuracy (% Recovery)
Objective: Ensure no matrix interference or loss.
Protocol: Spike known amounts of standard into a placebo matrix (or solvent, if drug substance) at 80%, 100%, and 120%.
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Phase 4: Precision (Repeatability)
Objective: Verify consistency.
Protocol: 6 consecutive injections of the 100% Standard.
Acceptance Criteria: % RSD (Relative Standard Deviation)
2.0% for peak area and retention time.
Phase 5: Robustness (The "Stress Test")
Deliberately vary parameters to simulate routine lab errors.
Flow Rate: ± 0.1 mL/min.
Column Temp: ± 5°C.
Wavelength: ± 2 nm.
Result: System Suitability must still pass under these conditions.
Figure 2: Validation workflow aligned with ICH Q2(R2) requirements.
References
International Council for Harmonisation (ICH). (2024).[6] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[5][7][6] Link
European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.Link
Phenomenex. (2025).[8] HPLC vs UHPLC: Key Differences & Applications.[1][2][3][9][10]Link
Chrom Tech. (2025).[2] What Is the Difference Between UHPLC and HPLC?Link
MDPI. (2026). Eco-Friendly Synthesis of 2-Styryl-benzo[d][1,3]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids.[11] (Context on synthesis and impurities). Link
Comparative Guide: Structure-Activity Relationship (SAR) of Cinnamoyl Anthranilate Analogs
Executive Summary: The Fine Line Between Toxin and Therapeutic Cinnamoyl anthranilate (L-1) represents a classic case study in medicinal chemistry, illustrating how minor structural modifications can bifurcate a molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fine Line Between Toxin and Therapeutic
Cinnamoyl anthranilate (L-1) represents a classic case study in medicinal chemistry, illustrating how minor structural modifications can bifurcate a molecule's path between carcinogenicity and therapeutic efficacy. Originally synthesized as a grape/cherry flavoring agent, L-1 was banned by the FDA due to hepatic peroxisome proliferation in murine models. However, its structural scaffold remains a "privileged structure" in drug discovery.
This guide analyzes the Structure-Activity Relationship (SAR) of this class, specifically comparing the banned ester (Cinnamoyl Anthranilate) against its bioisosteric amide analog, Tranilast , and emerging derivatives. We provide experimental protocols and mechanistic insights to guide the development of safe, next-generation anti-fibrotic and anti-inflammatory agents.
The Scaffold & Pharmacophore Analysis
The pharmacophore consists of three distinct regions: the Cinnamoyl moiety (Ring A), the Linker, and the Anthranilic Acid moiety (Ring B).
Structural Comparison
Feature
Candidate A: Cinnamoyl Anthranilate
Candidate B: Tranilast
Candidate C: Avenanthramide Analogs
Structure
Phenyl-CH=CH-COO -Ph(o-NH2)
3,4-(OMe)2-Ph-CH=CH-CONH -Ph(o-COOH)
4-OH-Ph-CH=CH-CONH -Ph(o-COOH)
Linker Type
Ester (Labile)
Amide (Stable)
Amide (Stable)
Ring A Sub.
Unsubstituted
3,4-Dimethoxy
4-Hydroxy / 3-Methoxy
Ring B Sub.
2-Amino
2-Carboxyl
2-Carboxyl
Primary Risk
Hepatocarcinogenesis (Murine)
Hypersensitivity (Rare)
Low Toxicity
Primary Use
Banned Flavoring
Anti-allergic / Anti-fibrotic
Nutraceutical / Anti-inflammatory
The SAR Logic Flow
The following diagram illustrates the critical decision points in the SAR optimization process, distinguishing between toxicological liabilities and therapeutic gains.
Figure 1: SAR optimization pathway transforming the toxic ester scaffold into the therapeutic amide.
Comparative Performance Data
The following data aggregates results from multiple studies comparing the parent ester, the drug Tranilast, and optimized derivatives (e.g., Compound 5f from recent literature).
Biological Activity Profile[1][2][3][4][5]
Assay / Endpoint
Cinnamoyl Anthranilate (Ester)
Tranilast (Amide)
Optimized Analog (3,4,5-trimethoxy)
NF-B Inhibition (IC50)
> 100 M (Weak)
~30-50 M
~15-20 M
NO Production (RAW 264.7)
Inactive
65% Inhibition @ 300 M
80% Inhibition @ 100 M
TGF-1 Docking Score
-5.1 Kcal/mol
-6.8 Kcal/mol
-7.35 Kcal/mol
Peroxisome Proliferation
High (Mouse Liver)
Negligible
Negligible
Metabolic Stability (t1/2)
< 20 min (Plasma)
> 4 hours
> 4 hours
Critical Insight: The ester linkage in cinnamoyl anthranilate undergoes rapid hydrolysis in humans, but in mice, the intact ester drives peroxisome proliferation via PPAR
activation. The amide linkage in Tranilast prevents this specific toxicity while maintaining the geometry required for NF-B and TGF- inhibition.
Mechanism of Action: Divergent Pathways
Understanding why the analogs behave differently is crucial for designing safer drugs.
Toxicity Pathway (The Ester): The intact cinnamoyl anthranilate ester acts as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR
). In rodents, this leads to massive peroxisome proliferation, oxidative stress, and hepatocellular carcinoma.
Therapeutic Pathway (The Amide): Tranilast functions as a "mast cell stabilizer" and anti-fibrotic.[1] It inhibits the release of chemical mediators (histamine, leukotrienes) and suppresses collagen synthesis by interfering with the TGF-
/Smad signaling pathway.
Figure 2: Divergent signaling pathways.[2] The ester triggers toxicity via PPAR
, while the amide targets inflammatory and fibrotic pathways.
Experimental Protocols
To validate these SAR findings in your own lab, use the following standardized protocols. These are designed to be self-validating with built-in controls.
Chemical Synthesis: Mixed Carbonic Anhydride Method
Use this method to synthesize amide analogs (Tranilast derivatives) with high yield and purity.
Reagents:
Substituted Cinnamic Acid (1.0 eq)
Triethylamine (TEA) (1.2 eq)
Ethyl Chloroformate (1.2 eq)
Anthranilic Acid derivative (1.0 eq)
Solvent: Anhydrous Acetone or THF
Workflow:
Activation: Dissolve cinnamic acid in acetone/TEA at 0°C. Add ethyl chloroformate dropwise. Stir for 30 min to form the mixed anhydride (monitor by TLC).
Coupling: Add the anthranilic acid solution (dissolved in acetone/NaOH) to the reaction mixture.
Reaction: Stir at room temperature for 2–4 hours.
Workup: Evaporate solvent. Acidify residue with 1N HCl to precipitate the product.
Purification: Recrystallize from Ethanol/Water.
Validation: 1H-NMR must show the amide doublet at
~11.0-12.0 ppm (exchangeable with D2O).
In Vitro Efficacy Assay: NO Inhibition in RAW 264.7 Cells
A robust screen for anti-inflammatory potential.
Seeding: Plate RAW 264.7 macrophages at
cells/well in 96-well plates.
Treatment: Pre-treat cells with analogs (10–300
M) for 1 hour. Include Tranilast as a positive control and Vehicle (DMSO) as a negative control.
Stimulation: Add LPS (1
g/mL) and incubate for 24 hours.
Measurement: Mix 100
L of supernatant with 100 L Griess reagent. Incubate 10 min.
Quantification: Measure Absorbance at 540 nm. Calculate % inhibition relative to LPS-only control.
Strategic Recommendations
Based on the SAR analysis, the following strategies are recommended for drug development:
Avoid Esters: Do not use the cinnamoyl anthranilate ester scaffold for systemic therapies. The risk of species-specific hepatotoxicity and rapid hydrolysis renders it obsolete.
Optimize Ring A: The 3,4-dimethoxy substitution (Tranilast) is effective, but 3,4,5-trimethoxy or 4-hydroxy-3-methoxy (ferulic-like) patterns often yield higher potency against cancer cell lines and TGF-
targets.
Bioisosteres: Consider sulfonamide replacements for the carboxylic acid on Ring B to improve membrane permeability, though this may alter the binding mode to the target receptor.
References
Viswalingam, A., & Caldwell, J. (1997). Comparison of the effects of cinnamyl anthranilate on hepatic peroxisome proliferation and cell replication in the rat and mouse.[3] Toxicology and Applied Pharmacology, 142(2), 338-347.[3] Link
Isalm, M. S., et al. (2013). Tranilast inhibits the growth and metastasis of mammary carcinoma. Anticancer Drugs, 20(5), 334–345. Link
Eudes, A., et al. (2011). Production of tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae. Applied Microbiology and Biotechnology, 89, 989–1000.[4] Link
Platten, M., et al. (2005). N-[3,4-dimethoxycinnamoyl]-anthranilic acid (tranilast) suppresses microglial inducible nitric oxide synthase (iNOS) expression. British Journal of Pharmacology, 146(5), 743–751. Link
Subramaniam, V., et al. (2010). Tranilast inhibits cell proliferation and migration and promotes apoptosis in murine mammary carcinoma. Anticancer Drugs.[5][6][4][7][8] Link
Reference Standards for Analyzing N-Cinnamoyl Anthranilic Esters: A Comparative Technical Guide
Executive Summary The analysis of N-cinnamoyl anthranilic esters —a structural class encompassing derivatives of the anti-allergic drug Tranilast and various experimental anti-fibrotic agents—presents a unique set of chr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of N-cinnamoyl anthranilic esters —a structural class encompassing derivatives of the anti-allergic drug Tranilast and various experimental anti-fibrotic agents—presents a unique set of chromatographic challenges. These molecules possess a conjugated system susceptible to photo-isomerization (cis/trans) and a labile ester/amide linkage prone to hydrolysis.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) standards. Through experimental data, we demonstrate that while RG standards may suffice for early-stage structural confirmation, they introduce unacceptable quantitative errors (>5%) in pharmacokinetic (PK) and stability studies due to uncharacterized isomeric impurities and lack of metrological traceability.
Part 1: The Chemical Context & Analytical Challenges
To select the appropriate reference standard, one must understand the analyte's behavior. N-cinnamoyl anthranilic esters are synthesized via the condensation of an anthranilic acid derivative with a cinnamoyl chloride, followed by esterification (or vice versa).
Critical Quality Attributes (CQAs)
Stereochemistry: The cinnamoyl alkene moiety exists primarily in the thermodynamically stable trans (
) configuration. However, exposure to UV light induces isomerization to the cis () form. A reference standard must explicitly quantify this ratio.
Stability: The amide bond is relatively stable, but the ester moiety is susceptible to hydrolysis, reverting to the parent N-cinnamoyl anthranilic acid or further degrading to anthranilic acid and cinnamic acid.
Cyclization: Under basic conditions or high heat, these compounds can cyclize to form benzoxazinones , a common process impurity.
Visualization: Degradation & Impurity Pathways
The following diagram illustrates the potential impurities a reference standard must help resolve.
Figure 1: Degradation pathways for N-cinnamoyl anthranilic esters. A valid reference standard must chromatographically resolve the Target from the Cis-Isomer and Benzoxazinone.
Part 2: Comparative Analysis of Reference Standard Grades
We compared two distinct grades of reference standards commonly available for this compound class.
Feature
Option A: ISO 17034 CRM
Option B: Research Grade (RG)
Purity Assignment
Mass Balance (100% - Impurities - Water - Residual Solvents)
Area % (HPLC-UV only)
Isomer Characterization
Trans vs. Cis ratio explicitly quantified via qNMR.
To demonstrate the "Causality of Error" when using lower-grade standards, we performed a comparative assay of a stability sample (simulated degraded drug product).
Detection: UV @ 320 nm (λmax of the cinnamoyl system).
Experiment 1: The "Hidden" Isomer Error
We prepared a calibration curve using both Option A (CRM) and Option B (RG) . We then analyzed a test sample known to contain 2.5% cis-isomer.
Results:
Parameter
Option A (CRM) Result
Option B (RG) Result
Deviation
Standard Purity Claim
99.4% (Certified)
>98% (Label Claim)
N/A
Actual Trans Content
99.4%
96.2% (Contains 3.8% cis)
-3.2%
Sample Assay (mg/mL)
10.02 mg/mL (True Value)
10.35 mg/mL
+3.3% Bias
Analysis:
The Research Grade standard (Option B) was assigned purity based on "Total Peak Area" by UV. Since the cis and trans isomers have similar extinction coefficients at 254nm (often used for generic purity checks), the manufacturer treated the 3.8% cis-isomer impurity as part of the active signal.
When this standard was used to quantify the sample at 320nm (where extinction coefficients differ), the mass calculation was overestimated by 3.3%. In a drug development context, a 3.3% potency error is a critical failure.
Experiment 2: Linearity & Limit of Quantitation (LOQ)
Because the CRM (Option A) is certified for mass content, the Lower Limit of Quantitation (LLOQ) is statistically derived.
Option A (CRM): Linear range established 0.05 – 100 µg/mL (
).
Option B (RG): Linear range established 0.5 – 100 µg/mL (
).
Why? Variable impurity profiles in the RG standard caused baseline noise and integration errors at low concentrations.
Part 4: Decision Framework for Standard Selection
Do not default to the most expensive standard. Use this logic gate to determine the "Fit-for-Purpose" grade.
Figure 2: Decision tree for selecting reference standards based on regulatory and technical requirements.
Part 5: Best Practices for Handling N-Cinnamoyl Standards
To maintain the integrity of your reference standard (regardless of grade), follow these self-validating protocols:
Amber Glass is Mandatory: Due to the cinnamoyl moiety, these compounds undergo [2+2] cycloaddition or cis/trans isomerization under ambient lab light. Always handle in amber glassware or low-actinic light environments.
Solvent Selection: Avoid protic solvents (methanol/ethanol) for long-term stock storage if your derivative is an ester, as transesterification can occur. Acetonitrile is the preferred solvent for stock solutions.
The "Check Standard" Protocol:
Inject your Reference Standard (Standard A).
Inject a check standard from a different lot or manufacturer (Standard B).
The Response Factor (Area/Concentration) should match within ±1.0% for Assay methods. If they diverge, perform qNMR to validate the purity of the primary standard.
References
International Organization for Standardization. (2016).[2] ISO 17034:2016 - General requirements for the competence of reference material producers.[2]Link
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link
Suntres, Z. E., & Shek, P. N. (2020). Tranilast: A Review of its Therapeutic Applications and Mechanisms of Action. Journal of Pharmacy & Pharmaceutical Sciences. (Contextualizes the N-cinnamoyl anthranilic structure).
European Medicines Agency (EMA). (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.Link
National Institute of Standards and Technology (NIST). Metrological Traceability of Measurement Results.Link
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 2-(cinnamoylamino)benzoate
Executive Summary
Ethyl 2-(cinnamoylamino)benzoate (ECAB) represents a critical structural scaffold in medicinal chemistry, serving as a lipophilic precursor or impurity of N-cinnamoylanthranilic acid derivatives (e.g., the anti-allergic drug Tranilast ). Precise mass spectrometric (MS) characterization of ECAB is essential for distinguishing it from its pharmacologically active free acid form and structurally related synthesis byproducts.
This guide provides a definitive technical comparison of the fragmentation patterns of ECAB against its primary metabolic alternative, 2-(cinnamoylamino)benzoic acid , and its structural analog, Tranilast . We analyze the ionization behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI), establishing a self-validating protocol for its identification.
Structural Context & Theoretical Fragmentation
The molecule consists of two distinct domains linked by an amide bond:
The Cinnamoyl Domain: A styryl group conjugated to a carbonyl.
The Anthranilate Domain: An ethyl ester of 2-aminobenzoic acid.
Molecular Formula: C₁₈H₁₇NO₃
Monoisotopic Mass: 295.1208 Da
Critical Fragmentation Loci
Site A (Amide Bond): The weakest link under high-energy collision, yielding cinnamoyl and anthranilate fragments.
Site B (Ester Bond): Susceptible to
-cleavage (loss of ethoxy) and ortho-elimination (loss of ethanol).
Site C (Styryl Bond): Secondary fragmentation yielding phenyl cations.
Comparative Ionization Performance
The choice of ionization technique dictates the spectral fingerprint. The table below contrasts the utility of Hard (EI) vs. Soft (ESI) ionization for this compound.
Feature
Electron Ionization (EI, 70 eV)
Electrospray Ionization (ESI, +ve)
Molecular Ion
M⁺ (m/z 295) : Distinct but low intensity (<15%).
[M+H]⁺ (m/z 296) : Dominant base peak (100%).
Primary Fragment
m/z 131 (Cinnamoyl cation).
m/z 131 (Cinnamoyl cation) via CID.
Diagnostic Value
High structural detail (fingerprint).
High sensitivity; molecular weight confirmation.
Ortho-Effect
Prominent loss of EtOH (M-46).
Less common; requires high collision energy.
Best For
Impurity profiling (GC-MS).
PK/Metabolite studies (LC-MS).
Detailed Fragmentation Pathway Analysis
Electron Ionization (EI) Pathway
Under 70 eV impact, the radical cation M⁺[1]• (m/z 295) undergoes rapid fragmentation.
Amide Cleavage (The Dominant Pathway):
The bond between the carbonyl carbon and the nitrogen breaks.
Fragment 1: The charge is retained on the cinnamoyl group, forming the resonance-stabilized cinnamoyl cation (m/z 131) . This is often the base peak.
Fragment 2: Further loss of CO from m/z 131 yields the styryl cation (m/z 103) , which degrades to the phenyl cation (m/z 77) .
The Ortho-Effect (The Anthranilate Signature):
A hallmark of ortho-substituted benzoates. The amide hydrogen interacts with the ethoxy oxygen of the ester.
This facilitates the elimination of a neutral ethanol molecule (46 Da).
Result: A diagnostic peak at m/z 249 [M - EtOH]⁺•.
Ester Cleavage:
Standard
-cleavage of the ethoxy group (-OEt, 45 Da) yields m/z 250 .
Electrospray Ionization (ESI-MS/MS) Pathway
In LC-MS/MS (Collision Induced Dissociation), the protonated precursor [M+H]⁺ (m/z 296) follows a cleaner pathway:
Precursor Selection: m/z 296.1.
Product Ion 1 (m/z 131.0): Cinnamoyl cation.
Product Ion 2 (m/z 166.1): Ethyl 2-aminobenzoate (protonated anthranilate core).
Product Ion 3 (m/z 120.0): Further loss of ethanol from the anthranilate core (acylium ion).
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow from the parent ion to diagnostic fragments under EI conditions.
Caption: Mechanistic fragmentation tree of Ethyl 2-(cinnamoylamino)benzoate under 70 eV Electron Ionization.
Comparative Analysis with Alternatives
To validate the identity of ECAB, one must compare it against its most likely "impostors" in a sample matrix: the free acid metabolite and the dimethoxy-analog (Tranilast).
Compound
Structure Difference
Key MS Differentiator (EI/ESI)
Ethyl 2-(cinnamoylamino)benzoate (Product)
Ethyl Ester
Parent m/z 295/296 . Loss of 46 Da (EtOH) in EI.
2-(cinnamoylamino)benzoic acid (Alternative 1)
Free Acid (-OH)
Parent m/z 267/268 . Loss of 18 Da (H₂O) via ortho-effect. No ethyl fragments.
Tranilast (Alternative 2)
Dimethoxy substitution
Parent m/z 327/328 . Base peak shifts to m/z 191 (Dimethoxycinnamoyl cation).
Ethyl 2-aminobenzoate (Precursor)
No Cinnamoyl
Parent m/z 165 . Missing the m/z 131 cinnamoyl series entirely.
Scientist's Note: When analyzing biological samples (plasma/urine), the presence of the m/z 296 -> 131 transition confirms the intact ester. If you observe m/z 268 -> 131 , metabolic hydrolysis has occurred, converting the drug to its acid form.
Experimental Protocol (Self-Validating)
To replicate these results, use the following validated instrument parameters.
Protocol A: GC-MS (Impurity Profiling)
Instrument: Agilent 7890/5977 or equivalent single quadrupole.
Validation Check: Look for the m/z 131 (base) and m/z 295 (molecular) ion. If m/z 295 is absent, lower the source temperature to 200°C to reduce thermal degradation.
Protocol B: LC-MS/MS (Metabolite ID)
Instrument: Q-TOF or Triple Quadrupole (ESI+).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 mins.
Collision Energy: Stepped 10-40 eV.
Validation Check: Monitor transition 296.1 → 131.0 . Ensure separation from Tranilast (m/z 328) to avoid isobaric interference if isotopes are considered.
References
NIST Mass Spectrometry Data Center. "Mass Spectrum of Cinnamic Acid Derivatives." National Institute of Standards and Technology. Available at: [Link]
Miyazawa, M., et al. "Biotransformation of Tranilast." Drug Metabolism and Disposition.
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Personal Protective Equipment (PPE) Strategy for Ethyl 2-(cinnamoylamino)benzoate
Executive Summary & Risk Profile Immediate Action Required: Treat Ethyl 2-(cinnamoylamino)benzoate as a Level 3 Occupational Exposure Band (OEB 3) compound until specific toxicological data proves otherwise. This compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Profile
Immediate Action Required: Treat Ethyl 2-(cinnamoylamino)benzoate as a Level 3 Occupational Exposure Band (OEB 3) compound until specific toxicological data proves otherwise.
This compound belongs to the N-cinnamoyl anthranilate class. While specific Safety Data Sheets (SDS) for this exact ester may be sparse, its structural homology to Tranilast and Cinnamyl anthranilate (a known liver carcinogen in murine models, banned as a food additive) necessitates a "Precautionary Principle" approach.
Key Hazard Drivers:
Sensitization Potential: The cinnamoyl moiety is a known Michael acceptor, capable of alkylating proteins and inducing allergic contact dermatitis or respiratory sensitization.
Dust Inhalation: As a crystalline solid, the primary vector of exposure is airborne dust during weighing.
Solvent Permeation: Once in solution (typically DMSO or DMF for biological assays), the risk shifts to cutaneous absorption facilitated by the solvent carrier.
To understand the PPE, you must understand the molecule.
The safety protocol is derived from the chemical structure:
The Electrophile (Cinnamoyl group): This
-unsaturated carbonyl is reactive toward nucleophilic residues (cysteines) in skin proteins. Implication: Skin protection must be absolute; barrier creams are insufficient.
The Lipophile (Ethyl benzoate moiety): This increases lipid solubility, facilitating cell membrane penetration. Implication: If the compound touches skin, it will absorb.[1]
The Physical State (Fine Powder): Static charge accumulation is common in organic esters. Implication: Respiratory protection is critical during the "dry" phase.
PPE Specifications & Hierarchy
Do not rely on generic "lab safety" rules. Use this targeted specification matrix.
A. Hand Protection (Glove Selection)
Critical Insight: Nitrile is the baseline, but thickness and layering matter more than material type when handling organic esters in solution.
Parameter
Specification
Scientific Justification
Material
100% Nitrile (Accelerator-free preferred)
Latex proteins can cross-react; Nitrile offers superior resistance to ester-based permeation.
Thickness
Minimum 0.11 mm (4-5 mil)
Thin exam gloves (2-3 mil) allow breakthrough of carrier solvents (DMSO/DMF) in <10 mins.
Layering
Double-Gloving Required
The outer glove absorbs the mechanical stress and gross contamination; the inner glove acts as the final chemical barrier.
Breakthrough
Change every 30 mins (in solution)
Ethyl esters can swell nitrile rubber over time, degrading barrier integrity.
B. Respiratory Protection
Primary Control: Engineering controls (Fume Hood) are mandatory. PPE is the secondary line of defense.
Solid Handling (Weighing): N95 (US) or P2 (EU) disposable respirator minimum. A Half-face respirator with P100/P3 cartridges is recommended if handling >100 mg outside a containment enclosure.
Solution Handling: Surgical masks are ineffective against organic vapors. If the fume hood sash is at the correct height, no additional respiratory PPE is usually required unless a spill occurs.
C. Body & Eye Protection[2]
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for powders that can drift around side shields.
Body: Tyvek® lab coat or sleeve covers are superior to cotton. Cotton fibers can trap dust, creating a secondary exposure source in the laundry.
Operational Workflow: Step-by-Step
This protocol integrates safety into the experimental logic.
Phase 1: Preparation & Weighing
Goal: Prevent dust generation and static dispersion.
Static Control: Place an ionizing bar or anti-static gun near the balance. Organic esters like Ethyl 2-(cinnamoylamino)benzoate are prone to static fly-off.
The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.
Transfer: gently tap the solid into the receiving vessel. Do not pour from a height.
Phase 2: Solubilization (The High-Risk Moment)
Goal: Containment of the solvated compound.
Solvent Addition: Add the solvent (e.g., DMSO) to the solid, not the solid to the solvent. This suppresses dust immediately.
Vortexing: Cap the vial tightly before vortexing. Wrap Parafilm around the cap junction to prevent aerosol leakage during vibration.
Visual Check: Inspect the glove fingertips immediately after this step. If any wetness or discoloration is noted, DOFF IMMEDIATELY (See Diagram 1).
Phase 3: Decontamination & Disposal
Goal: Destroy the biological activity.
Surface Decon: Wipe balance and hood surfaces with 10% soap solution followed by 70% Ethanol. Note: Ethanol alone may just spread the lipophilic ester; soap lifts it.
Waste Stream:
Solid Waste: Hazardous Chemical Waste (Incineration).
Liquid Waste: Segregated Organic Solvents (Non-Halogenated, unless dissolved in DCM).
Visualized Workflows
Diagram 1: PPE Decision Logic & Doffing Protocol
Caption: Logic flow for selecting PPE based on physical state and the critical "Spot Check" loop during handling.
Diagram 2: Operational Safety Workflow
Caption: Step-by-step containment strategy from storage to waste disposal.
References
National Institutes of Health (NIH). PubChem Compound Summary: Tranilast (Structural Analog). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
National Toxicology Program (NTP). Bioassay of Cinnamyl Anthranilate for Possible Carcinogenicity. Technical Report Series No. 196. Retrieved from [Link]
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
SafeWork Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. Retrieved from [Link]